YL-1 protein
Description
Properties
CAS No. |
165945-72-2 |
|---|---|
Molecular Formula |
C10H20N2OS |
Synonyms |
YL-1 protein |
Origin of Product |
United States |
Genetic and Transcriptional Landscape of Yl 1 Protein
YL-1 Gene Organization and Genomic Context
The gene encoding the YL-1 protein, VPS72, is located on the long arm of human chromosome 1 at position 21.3 (1q21.3). The gene itself is composed of six exons, which through the process of transcription and translation, give rise to the this compound.
An interesting feature of the YL-1 gene's genomic context is its relationship with the TMOD4 (Tropomodulin 4) gene. Research has revealed that the YL-1 gene can undergo intergenic splicing with TMOD4. Specifically, the last exon of YL-1 is situated just 291 base pairs from a 5' untranslated exon of TMOD4. This proximity allows for the production of chimeric RNA transcripts, highlighting a complex layer of gene regulation at the genomic level.
The this compound is highly conserved across various species, with orthologs identified in organisms such as the fruit fly (Drosophila melanogaster), mouse (Mus musculus), and soybean (Glycine max), indicating its fundamental biological importance. In Drosophila, the YL-1 gene is known as CG4621 and is also involved in critical cellular processes.
Transcriptional Regulation of YL-1 Gene Expression
The expression of the YL-1 gene is a tightly controlled process, orchestrated by the interplay of its promoter architecture and the binding of specific transcription factors. This regulation ensures that the this compound is produced in the appropriate amounts at the right times and in the correct cellular contexts.
The promoter region of a gene contains specific DNA sequences known as cis-regulatory elements that serve as binding sites for transcription factors. These elements, such as the TATA box, initiator (Inr) element, and enhancer sequences, are crucial for the initiation of transcription. While detailed experimental mapping of the entire YL-1 promoter architecture is ongoing, bioinformatic analyses have identified potential cis-regulatory elements within the promoter region of the VPS72 gene. The presence and arrangement of these elements are key determinants of the gene's transcriptional activity.
Transcription factors are proteins that bind to specific DNA sequences within the promoter and enhancer regions of genes to control their rate of transcription. The regulation of YL-1 gene expression is governed by a suite of such factors. Analysis of the VPS72 gene promoter has identified binding sites for several transcription factors, including:
C/EBPalpha (CCAAT/enhancer-binding protein alpha)
FOXO3 (Forkhead box protein O3)
Sp1 (Specificity protein 1)
HOXA5 (Homeobox A5)
MAZR (MAZ-related factor)
Pax-4a (Paired box 4a)
RSRFC4 (Related to serum response factor C4)
SEF-1 (1) (Serum enhancer factor-1 (1))
The binding of these transcription factors to the YL-1 promoter can either activate or repress gene expression, depending on the specific factor and the cellular context. This combinatorial control allows for the fine-tuning of this compound levels in response to various cellular signals and developmental cues.
Analysis of YL-1 Transcript Variants and Alternative Splicing Mechanisms
Alternative splicing is a process that allows for the production of multiple distinct mRNA molecules, and consequently different protein isoforms, from a single gene. The YL-1 gene undergoes alternative splicing, resulting in the generation of multiple transcript variants.
At least three transcript variants for the human VPS72 gene have been described. These variants arise from the use of alternative splice sites within the 3' coding region. For instance, one variant utilizes an alternate in-frame splice site, leading to a shorter protein isoform. Another variant employs two alternate splice sites that cause a frameshift, resulting in a protein with a distinct and shorter C-terminus compared to the primary isoform.
Furthermore, unconventional splicing mechanisms have been observed for YL-1. These include intraexonic splicing, where splicing occurs within an exon using non-canonical splice sites. These events can theoretically produce truncated proteins with significantly altered structures and functions. The existence of these various splicing mechanisms adds another layer of complexity to the regulation of YL-1's function.
Spatio-Temporal Expression Profiling of YL-1 mRNA and Protein
The expression of YL-1 mRNA and protein is distributed across various tissues and developmental stages, underscoring its broad physiological relevance. Studies have shown that YL-1 is ubiquitously expressed in humans, with notable levels in the brain and prostate, among 25 other tissues.
The expression of YL-1 is also regulated during development. In mice, for example, YL-1 mRNA is weakly expressed in early prepubertal testes but is strongly expressed in pachytene spermatocytes, round spermatids, and elongated spermatids. In soybean, the YL gene is expressed in various tissues, with the highest levels observed in trifoliate leaves. This pattern is consistent with its role in leaf color and photosynthesis in plants. The dynamic expression of YL-1 during development in different organisms suggests its involvement in a wide array of developmental processes.
Tissue-Specific Expression Profiles
The expression of the gene encoding the this compound (gene name: VPS72) is widespread across various human tissues, indicating its fundamental role in cellular function. nih.gov However, the levels of expression show significant variation, suggesting tissue-specific requirements for this protein.
Data from comprehensive transcriptomic analyses, such as those from The Human Protein Atlas and the National Center for Biotechnology Information (NCBI), reveal that the VPS72 gene is ubiquitously expressed. nih.govresearchgate.net Notably higher expression levels are observed in the brain and prostate. nih.gov The protein is also found in a range of other tissues, including but not limited to, the adrenal gland, kidney, lung, and testis.
In the context of specific cell types, the this compound, under its alias TCF-1, has been identified exclusively in the nucleus of thymocytes and peripheral CD3+ T cells, highlighting its importance in the T-lymphocyte lineage. researchgate.net Furthermore, studies in mice, which share an ortholog of the human VPS72 gene, show high expression in the secondary oocyte, various regions of the developing brain such as the ganglionic eminence and ventricular zone, as well as in muscle tissues. uniprot.org
The table below summarizes the expression profile of YL-1 (VPS72) in various human tissues based on RNA sequencing data.
| Tissue | Expression Level (RNA) | Source |
|---|---|---|
| Brain | High | nih.gov |
| Prostate | High | nih.gov |
| T-lymphocytes | Expressed | researchgate.net |
| Adrenal Gland | Expressed | researchgate.net |
| Kidney | Expressed | researchgate.net |
| Lung | Expressed | researchgate.net |
| Testis | Expressed | researchgate.net |
Cellular and Subcellular mRNA Distribution
The journey of the this compound begins with the transcription of its corresponding gene, VPS72, into messenger RNA (mRNA) within the cell's nucleus. The VPS72 gene is located on the long arm of human chromosome 1, specifically in the q21.3 region. uniprot.org
Cellular Distribution:
The synthesis of YL-1 mRNA occurs in the nucleus, the site of transcription in eukaryotic cells. Following its synthesis and processing, the mature mRNA is exported from the nucleus to the cytoplasm, which is the location of the cellular machinery for protein synthesis (translation). While the this compound predominantly functions within the nucleus as part of larger protein complexes, its mRNA must be present in the cytoplasm to be translated into protein by ribosomes. uniprot.org
Subcellular Distribution:
Detailed studies specifically tracking the subcellular localization of YL-1/VPS72 mRNA are not extensively documented in publicly available research. However, based on the well-established principles of gene expression, the mRNA for YL-1 is transcribed within the nucleoplasm. It is then processed, which includes splicing and the addition of a 5' cap and a poly-A tail, before being exported through nuclear pores into the cytoplasm.
Once in the cytoplasm, the YL-1 mRNA associates with ribosomes for translation. The localization of mRNAs for nuclear proteins is a regulated process to ensure efficient protein production and transport to their site of function. While some mRNAs are targeted to specific subcellular regions, it is understood that the mRNA for a nuclear protein like YL-1 will be translated on free ribosomes in the cytoplasm, and the resulting protein is then imported into the nucleus. This nuclear import is guided by specific amino acid sequences within the protein known as nuclear localization signals. The this compound is known to be a component of nuclear structures such as the NuA4 histone acetyltransferase complex and nuclear speckles. uniprot.org
Yl 1 Protein Biogenesis and Post Translational Modulations
Mechanisms of YL-1 Protein Synthesis and Folding
The production of YL-1, like all proteins, begins with translation, the process of synthesizing a polypeptide chain from a messenger RNA (mRNA) template. basicmedicalkey.comclinicalgate.com This intricate process is carried out by ribosomes, which read the genetic code in codons—triplets of nucleotides—to assemble the corresponding amino acid sequence. basicmedicalkey.comnih.gov The process unfolds in three main stages: initiation, elongation, and termination. basicmedicalkey.comclinicalgate.com Initiation involves the assembly of the ribosomal subunits, mRNA, and an initiator tRNA. clinicalgate.com During elongation, the ribosome moves along the mRNA, adding amino acids to the growing polypeptide chain. clinicalgate.com Finally, termination occurs when the ribosome encounters a stop codon, leading to the release of the newly synthesized this compound. basicmedicalkey.comclinicalgate.com
Following synthesis, the nascent YL-1 polypeptide chain must fold into its specific three-dimensional structure to become functionally active. nih.gov While some proteins can fold spontaneously, many, particularly large and complex ones, require the assistance of molecular chaperones to prevent misfolding and aggregation. basicmedicalkey.com It is understood that the primary amino acid sequence contains the necessary information to guide this folding process. nih.gov Recent studies have also highlighted the significance of co-translational folding, where the polypeptide begins to fold as it emerges from the ribosome. nih.gov
Subcellular Localization and Dynamic Relocation of this compound
The proper functioning of YL-1 is contingent on its correct localization within the cell. The subcellular destination of a protein is encoded within its amino acid sequence and is a key determinant of its function. plos.orgplos.org
Studies have shown that the this compound is a shared subunit of both the TRRAP/TIP60 histone acetyltransferase complex and the SRCAP complex in mammals. nih.gov These complexes are involved in chromatin modification and remodeling, suggesting a primary nuclear localization for YL-1. nih.gov Indeed, immunofluorescence studies in Drosophila melanogaster have demonstrated that YL-1, along with other components of the DOM/Tip60 chromatin remodeling complex like DOMINO-A, MRG15, BAP55, and DMAP1, exhibits a specific localization to the centrosomes during meiosis. researchgate.netresearchgate.net This localization is dynamic, with these subunits relocating from the chromatin to the meiotic apparatus. researchgate.net This dynamic relocalization suggests a role for YL-1 and its associated complex in chromosome segregation and the organization of the mitotic spindle. researchgate.net
The transport of proteins into the nucleus is a signal-mediated and energy-dependent process. nih.govyoutube.com Proteins destined for the nucleus contain specific amino acid sequences known as nuclear localization signals (NLSs). youtube.comresearchgate.net These signals are recognized by nuclear transport receptors, primarily from the importin (or karyopherin) family, which facilitate the protein's passage through the nuclear pore complex (NPC). researchgate.netplos.org
There are two main types of nuclear import pathways: the classical and non-classical pathways. The classical pathway involves the recognition of a classical NLS (cNLS), typically rich in basic amino acids, by an importin α/β heterodimer. plos.orgrupress.org Importin α binds to the NLS-containing cargo, while importin β mediates the interaction with the NPC. rupress.org Non-classical pathways, on the other hand, involve the direct binding of the cargo protein to an importin β family member without the need for an importin α adapter. plos.org The directionality of this transport is regulated by the small GTPase Ran. plos.org
While the specific NLS and import pathway for YL-1 have not been explicitly detailed in the provided context, its association with nuclear complexes and its dynamic nuclear localization strongly imply the presence of one or more NLSs that are recognized by the cellular import machinery. The regulation of this import, potentially through phosphorylation or other modifications, could be a key mechanism for controlling YL-1's function. embopress.org
The localization of proteins is not always static and can change in response to various cellular conditions and signals, a phenomenon known as conditional subcellular redistribution. plos.orgfrontiersin.org This dynamic behavior is a crucial regulatory mechanism, allowing cells to rapidly respond to environmental changes. embopress.orgnih.gov For instance, the transcriptional activity within a nucleus can influence the distribution of transcription and splicing factors, which can be dispersed throughout the nucleoplasm in active cells and concentrated in "speckles" in less active cells. nih.govpsu.edu
In Drosophila, YL-1 and other subunits of the DOM/Tip60 complex demonstrate a collective relocation from chromatin to the meiotic apparatus, highlighting a conditional redistribution during cell division. researchgate.net This suggests that the function of YL-1 is spatially regulated in a cell cycle-dependent manner. Similarly, in E. coli, the subcellular distribution of the enzyme I (EI) of the phosphotransferase system is influenced by growth conditions, carbon source, and cell density, shifting between diffuse, punctate, and polar localizations. pnas.org Such dynamic changes in localization are often regulated by post-translational modifications, which can alter a protein's conformation and its interactions with other molecules, thereby directing it to different cellular compartments. embopress.org
Post-Translational Modifications of this compound
Post-translational modifications (PTMs) are covalent chemical alterations to a protein after its synthesis, significantly expanding the functional diversity of the proteome. plos.orgthermofisher.com These modifications, which include phosphorylation, acetylation, and ubiquitination, can modulate a protein's activity, stability, localization, and interactions with other molecules. thermofisher.comnih.govacs.org
Given that YL-1 is a subunit of the TRRAP/TIP60 histone acetyltransferase complex, it is intricately involved in processes regulated by PTMs. nih.gov The TIP60 complex itself is crucial for transcriptional activation and DNA double-strand break repair, processes that are heavily regulated by modifications like acetylation and phosphorylation. nih.gov
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is one of the most common and critical PTMs, regulating a vast array of cellular processes. nih.govrsc.org This reversible modification, catalyzed by kinases and reversed by phosphatases, can act as a molecular switch, altering a protein's conformation, activity, and binding affinities. nih.govresearchgate.net For example, phosphorylation can regulate protein-protein interactions, as seen with the SH2 domain recognizing phosphotyrosine motifs, and control protein subcellular localization. embopress.orgrsc.org The phosphorylation status of a protein can have profound effects on its function; for instance, phosphorylation of Yin Yang 1 (YY1) by Src family kinases downregulates its activity by interfering with its DNA and RNA binding capabilities. nih.gov
In response to DNA damage, cells activate a complex signaling network known as the DNA damage response (DDR) to arrest the cell cycle and initiate repair. mdpi.com Central to this response are the serine/threonine kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-Related). wikipedia.orgnih.gov ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including single-strand breaks and stalled replication forks. nih.govembopress.org
Upon activation, ATM and ATR phosphorylate a multitude of downstream substrates to orchestrate the DDR. nih.gov A key event is the phosphorylation of the histone variant H2AX, which serves as a beacon to recruit repair factors to the site of damage. wikipedia.orgembopress.org Other critical targets include the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. wikipedia.orgembopress.org The phosphorylation of these targets can lead to cell cycle arrest, apoptosis, or DNA repair. wikipedia.org For instance, ATM and ATR can phosphorylate p53 at serine 15, enhancing its transcriptional activity. nih.gov
The function of the TRRAP/TIP60 complex, of which YL-1 is a subunit, is directly linked to the DDR, particularly in the repair of double-strand DNA breaks. nih.gov The activity of ATM and ATR is crucial for this process, and they phosphorylate numerous proteins involved in the response. It is plausible that YL-1 itself, or other components of the complexes it belongs to, are targets of ATM/ATR phosphorylation, which would serve to regulate their function in DNA repair. This phosphorylation could modulate the assembly, localization, or enzymatic activity of the YL-1-containing complexes in response to genotoxic stress.
Other Modifying Enzymes and Their Impact on YL-1 Activity and Stability
The functional plasticity of the this compound, also widely known as Yin Yang 1 (YY1), is extensively regulated by a variety of post-translational modifications (PTMs). thermofisher.comcusabio.comwikipedia.org These modifications, catalyzed by specific enzymes, can dynamically alter YL-1's transcriptional activity, DNA-binding affinity, and protein stability. frontiersin.orgplos.orgnih.gov Key modifying enzymes include kinases, acetyltransferases, and deacetylases, which orchestrate a complex signaling network that fine-tunes YL-1's role in numerous cellular processes. nih.gov
Phosphorylation:
Several kinases have been identified that phosphorylate YL-1 at distinct residues, leading to diverse functional outcomes.
Polo-like kinase 1 (Plk1): Plk1 directly phosphorylates YL-1 at threonine 39 (T39) within its activation domain. plos.org This modification is cell cycle-dependent, peaking at the G2/M transition, and is one of the first identified kinase-substrate relationships for YL-1. plos.org
Casein kinase 2α (CK2α): CK2α is a serine/threonine kinase that constitutively phosphorylates YL-1 at serine 118 (S118). plos.orgtandfonline.comresearchgate.net This phosphorylation event is significant for protein stability, as it protects YL-1 from cleavage by caspase 7 during apoptosis. tandfonline.comresearchgate.net Inhibition or knockdown of CK2α enhances YL-1 cleavage, suggesting a pro-survival regulatory mechanism. tandfonline.com
Aurora B Kinase: This kinase targets YL-1 for phosphorylation at serine 184 (S184), located in the central glycine/alanine-rich regulatory domain. plos.orgnih.gov This event is also cell cycle-regulated, with phosphorylation levels peaking at the G2/M phase. plos.org The modification at S184 is believed to influence YL-1's DNA binding activity and may be involved in a "phosphorylation-acetylation switch," as it can inhibit subsequent acetylation by p300. plos.org
Src Family Kinases: Tyrosine phosphorylation of YL-1 is mediated by Src family kinases. This modification, specifically at tyrosine 383 in the DNA binding domain, interferes with YL-1's ability to bind both DNA and RNA, leading to a downregulation of its transcriptional activity.
Acetylation and Deacetylation:
The acetylation status of YL-1 is a critical determinant of its function, acting as a switch between transcriptional repression and activation. frontiersin.orgnih.gov
Histone Acetyltransferases (HATs):
p300/CBP: The histone acetyltransferases p300 and its paralog CREB-binding protein (CBP) interact with and acetylate YL-1. frontiersin.orgnih.govnih.gov p300 acetylates lysine (B10760008) residues within the central glycine-lysine-rich region (residues 170-200). plos.orgnih.gov This modification is required for YL-1 to function as a full transcriptional repressor. nih.gov
PCAF (P300/CBP-associated factor): PCAF acetylates YL-1 in two distinct regions. Like p300, it targets the central domain, but it also uniquely acetylates the C-terminal zinc finger domain. nih.govnih.gov Acetylation of the C-terminus by PCAF decreases the DNA-binding activity of YL-1. nih.govnih.gov
Males Absent on the First (MOF): The MOF-containing male-specific lethal (MSL) HAT complex acetylates YL-1 at lysine 183 (K183). mdpi.com This acetylation event negatively regulates YL-1's stability by promoting its degradation via the ubiquitin-proteasome pathway. mdpi.com
Histone Deacetylases (HDACs): The acetylation of YL-1 is reversible, with HDACs mediating the removal of acetyl groups. YL-1 interacts with several HDACs, including HDAC1, HDAC2, and HDAC3. frontiersin.orgasm.org Deacetylation of the central region by HDACs provides a negative feedback loop, counteracting the repressive function augmented by acetylation. nih.gov
Below is an interactive table summarizing the key enzymes that modify the this compound.
| Modifying Enzyme | Modification Type | Site of Modification | Impact on YL-1 Activity and Stability |
|---|---|---|---|
| Polo-like kinase 1 (Plk1) | Phosphorylation | Threonine 39 (T39) | Regulates activity at the G2/M phase of the cell cycle. plos.org |
| Casein kinase 2α (CK2α) | Phosphorylation | Serine 118 (S118) | Protects against cleavage by caspase 7, increasing stability during apoptosis. tandfonline.comresearchgate.net |
| Aurora B Kinase | Phosphorylation | Serine 184 (S184) | Regulates DNA binding activity at G2/M; inhibits subsequent acetylation by p300. plos.orgnih.gov |
| p300 / CBP | Acetylation | Central Gly-Lys-rich domain (aa 170-200) | Enhances transcriptional repressor activity. frontiersin.orgnih.gov |
| PCAF | Acetylation | Central domain & C-terminal zinc finger domain | Central domain acetylation enhances repression; C-terminal acetylation decreases DNA binding. nih.govnih.gov |
| MOF | Acetylation | Lysine 183 (K183) | Promotes ubiquitin-proteasome mediated degradation, reducing protein stability. mdpi.com |
| HDACs (1, 2, 3) | Deacetylation | Central Gly-Lys-rich domain (aa 170-200) | Reverses the effects of acetylation, providing feedback regulation. frontiersin.orgnih.govasm.org |
Protein Degradation Pathways Affecting this compound Turnover
The cellular concentration and stability of the YL-1 (YY1) protein are tightly controlled, primarily through targeted degradation via the ubiquitin-proteasome pathway (UPP). thermofisher.comfrontiersin.org This pathway involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome. thermofisher.commdpi.com The specificity of this process is conferred by E3 ubiquitin ligases, which recognize specific substrates, while deubiquitinating enzymes (DUBs) can reverse the process, thereby stabilizing the protein. frontiersin.orgfrontiersin.org
Ubiquitination and Proteasomal Degradation:
The turnover of YL-1 is critically dependent on its ubiquitination status. Several E3 ubiquitin ligases have been identified that target YL-1, facilitating its degradation and thereby acting as negative regulators of its function.
Smad Ubiquitination Regulatory Factor 2 (Smurf2): The E3 ubiquitin ligase Smurf2 has been shown to mediate the ubiquitination and subsequent degradation of YL-1. mdpi.comresearchgate.netatlasgeneticsoncology.org This action suppresses the oncogenic activities of YL-1 in certain cancers, such as colorectal cancer, by reducing its protein stability. researchgate.netatlasgeneticsoncology.org
NEDD4 (Neural Precursor Cell Expressed, Developmentally Downregulated 4): NEDD4 is another E3 ubiquitin ligase that targets YL-1 for ubiquitination and degradation. nih.gov In the context of idiopathic pulmonary fibrosis, NEDD4-mediated degradation of YL-1 has been shown to inhibit fibrogenesis. nih.gov
Mdm2: The p53-associated E3 ubiquitin ligase Mdm2 can also interact with YL-1. This interaction is complex, as YL-1 has been reported to promote the Mdm2-mediated ubiquitin degradation of p53. mdpi.com
TRIP12: The E3 ubiquitin ligase TRIP12 has also been demonstrated to interact with and ubiquitinate YL-1, leading to its degradation.
Deubiquitination and Stabilization:
The stability of YL-1 is not solely determined by degradation signals but is also positively regulated by deubiquitinases that remove ubiquitin chains, rescuing the protein from proteasomal degradation.
OTU Deubiquitinase 3 (OTUD3): OTUD3 has been identified as a specific deubiquitinase for YL-1. researchgate.net By interacting with and deubiquitinating YL-1, OTUD3 inhibits its degradation and increases its protein levels. researchgate.net This stabilization of YL-1 by OTUD3 has been linked to the promotion of colorectal cancer progression. researchgate.net
Ubiquitin-Specific Protease 15 (USP15): The homeostasis of YL-1 is maintained by a balance between E3 ligases and DUBs like USP15. frontiersin.org Ectopic expression of USP15 can lead to the deubiquitination and stabilization of YL-1, thereby affecting its transcriptional regulatory functions, such as in the context of HIV-1 transcription. frontiersin.org
The dynamic interplay between these ubiquitin ligases and deubiquitinases determines the steady-state level of this compound, ensuring its functions are appropriately controlled in response to diverse cellular signals.
An interactive data table summarizing the key proteins involved in the degradation pathways of YL-1 is provided below.
| Regulating Protein | Protein Class | Effect on YL-1 | Mechanism |
|---|---|---|---|
| Smurf2 | E3 Ubiquitin Ligase | Degradation | Mediates ubiquitination, targeting YL-1 to the proteasome. mdpi.comresearchgate.net |
| NEDD4 | E3 Ubiquitin Ligase | Degradation | Promotes ubiquitination and subsequent degradation of YL-1. nih.gov |
| OTUD3 | Deubiquitinase (DUB) | Stabilization | Removes ubiquitin chains from YL-1, preventing its degradation. researchgate.net |
| USP15 | Deubiquitinase (DUB) | Stabilization | Maintains YL-1 homeostasis through deubiquitination. frontiersin.org |
| BCCIP | Binding Protein | Stabilization | Maintains YL-1 stability by regulating its degradation pathway. mdpi.com |
Molecular Architecture and Functional Domains of Yl 1 Protein
Domain Organization and Sequence Motifs
The YL-1 protein is a multifaceted nuclear protein characterized by a specific arrangement of functional domains and sequence motifs that dictate its role as a histone chaperone. These regions enable YL-1 to participate in the dynamic process of chromatin remodeling, primarily through its involvement in the SRCAP and Tip60/p400 complexes, which are responsible for the deposition of the histone variant H2A.Z.
Zinc Finger Domains
Based on current scientific literature and protein database annotations, the this compound is not characterized by the presence of classical zinc finger domains. Zinc finger motifs are small protein domains where one or more zinc ions are coordinated by cysteine and/or histidine residues, creating a stable, finger-like structure. These domains are most commonly associated with sequence-specific binding to DNA, RNA, and other proteins, and they play critical roles in a vast array of cellular processes, particularly in transcriptional regulation. While YL-1 is a key player in gene regulation, its interaction with chromatin is not mediated by this type of domain.
RNA Recognition Motifs (RRM)
Similarly to zinc finger domains, there is no current evidence to suggest that the this compound contains any RNA Recognition Motifs (RRMs). RRMs are one of the most common RNA-binding domains found in eukaryotes, typically consisting of about 90 amino acids that form a characteristic β-α-β-β-α-β fold. Proteins containing RRMs are involved in various aspects of post-transcriptional gene regulation, including splicing, RNA stability, and translation. The primary function of YL-1 is centered on histone dynamics rather than direct interaction with RNA molecules.
H2A.Z-Interacting Domain (ZID)
A key functional region within the this compound is the H2A.Z-Interacting Domain (ZID). This domain is essential for the specific recognition and binding of the histone variant H2A.Z in a complex with histone H2B (H2A.Z-H2B dimer). The ZID is a critical feature that defines YL-1 as a specific chaperone for H2A.Z deposition. This interaction is a prerequisite for the subsequent exchange of the canonical H2A-H2B dimer with the H2A.Z-H2B dimer in nucleosomes, a process catalyzed by the SRCAP and Tip60/p400 chromatin-remodeling complexes. The specificity of the ZID for H2A.Z ensures the correct targeting and incorporation of this histone variant into chromatin, which is crucial for regulating gene expression.
Structural Basis of this compound Function
The functional capabilities of the this compound are deeply rooted in its three-dimensional structure and its ability to form specific complexes with other macromolecules. Elucidating the structural basis of these interactions is key to understanding the mechanisms by which YL-1 contributes to chromatin remodeling.
Crystallographic Studies of this compound Complexes
X-ray crystallography has provided invaluable atomic-level insights into the interaction between YL-1 and the H2A.Z-H2B dimer. The crystal structure of the human YL-1 ZID in complex with the H2A.Z-H2B dimer has been resolved, revealing the precise molecular details of this specific recognition.
These studies have shown that the YL-1 ZID forms an extensive interface with the H2A.Z-H2B dimer. The interaction is not limited to a small patch but covers a significant surface area on the histone dimer. A notable feature of this interaction is the induction of a conformational change in H2A.Z upon binding to YL-1. Specifically, the αC helix of H2A.Z undergoes an extension, a structural alteration that is critical for the specific recognition by YL-1. This structural change is a key determinant of the specificity of YL-1 for H2A.Z over the canonical H2A histone.
The detailed structural information from these crystallographic studies has illuminated the molecular basis for the specific chaperone activity of YL-1 and provides a framework for understanding how the SRCAP and Tip60/p400 complexes target H2A.Z to specific genomic locations.
Table 1: Summary of this compound Domains and Motifs
| Domain/Motif | Presence in YL-1 | General Function | Specific Role in YL-1 |
|---|---|---|---|
| Zinc Finger Domains | Not present | DNA/RNA/protein binding, transcriptional regulation | Not applicable |
| RNA Recognition Motifs (RRM) | Not present | RNA binding, post-transcriptional regulation | Not applicable |
| H2A.Z-Interacting Domain (ZID) | Present | Protein-protein interaction | Specific recognition and binding of the H2A.Z-H2B histone dimer |
| N-terminal Aspartate- and Glutamate-Rich Domain | Present | Protein-protein interactions | Facilitates interactions within chromatin-remodeling complexes |
Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing insights into their conformational flexibility and interactions. While a complete NMR-derived structure of the full-length this compound is not publicly available, the principles of NMR spectroscopy and its application to related systems offer valuable insights into the potential structural dynamics of YL-1.
NMR is particularly well-suited for characterizing intrinsically disordered regions and studying the conformational changes that occur upon protein-protein or protein-histone interactions. Given that YL-1 functions as a histone chaperone, a key aspect of its mechanism involves its structural flexibility. It is suggested that histone chaperones like YL-1 can undergo significant conformational changes when they bind to histones researchgate.net. NMR would be an ideal method to map these changes, identifying the specific residues involved in the interaction and characterizing the dynamic nature of both the free and histone-bound states.
Furthermore, NMR techniques such as methyl-TROSY are highly effective for studying large protein complexes. Although not applied directly to YL-1 in published literature, this method has been successfully used to investigate the structural basis of interactions within other histone chaperone complexes. These studies provide a framework for how NMR could be used to elucidate the atomic-level details of YL-1's engagement with histones and its integration within the larger NuA4/SWR1 complexes.
Computational Modeling and Predictive Structural Analysis
In the absence of complete experimental structures, computational modeling and predictive structural analysis serve as invaluable tools for generating hypotheses about the three-dimensional architecture of the this compound and its interactions.
Predictive models of the this compound structure can be generated using platforms such as the AlphaFold Protein Structure Database, which employs artificial intelligence to predict protein structures with high accuracy. These models provide a static picture of the likely fold of the protein, including the spatial arrangement of its functional domains. For the Vps72/YL1 C-terminal domain, homology models can also be constructed based on available crystal structures of related proteins, offering insights into the conservation of structural features.
Sequence analysis tools also contribute to our understanding of YL-1's structure. By performing sequence alignments of YL-1 orthologs from different species, conserved regions that are likely to be structurally and functionally important can be identified. For instance, the sequence identity and similarity of the YL1-C domain have been computationally analyzed to understand its evolutionary conservation mdpi.com.
| Computational Tool | Application to this compound Analysis | Key Insights |
| AlphaFold | Prediction of the 3D structure of this compound. | Provides a high-accuracy model of the overall fold and domain organization. |
| Homology Modeling (e.g., SWISS-MODEL) | Generation of structural models for specific domains of YL-1 based on templates of related proteins. | Elucidates conserved structural features of functional domains. |
| Cryo-EM Data Fitting | Docking of predicted or homology models of YL-1 into the electron density maps of the NuA4/SWR1 complexes. | Reveals the spatial arrangement and potential interactions of YL-1 within the larger protein assemblies. |
| Sequence Alignment Tools (e.g., ClustalO) | Comparison of this compound sequences across different species. | Identifies conserved domains and residues that are likely critical for structure and function. |
Structure-Function Relationship of Key Domains
The biological functions of the this compound are intrinsically linked to the structure of its key domains. As a homolog of VPS72, YL-1 is a crucial subunit of both the NuA4 histone acetyltransferase complex and the SWR1 chromatin-remodeling complex. Within these complexes, it plays a vital role as a histone chaperone, specifically for the H2A.Z variant.
The structure of the H2A.Z-binding domain of the Drosophila YL-1 homolog, Swc2, in complex with the H2A.Z-H2B dimer has been determined by X-ray crystallography. This structure reveals a unique whip-like fold that wraps around the histone dimer. This specific architecture is essential for the selective recognition of H2A.Z over the canonical H2A histone. The interaction is largely mediated by specific residues within the histone dimer, including those in the hyperacidic patch and the extended αC helix of H2A.Z. This precise structural complementarity is a cornerstone of the this compound's function in ensuring the correct deposition of the H2A.Z variant into nucleosomes.
Yl 1 Protein As a Core Component of Chromatin Remodeling Complexes
Membership in the TRRAP/TIP60 Histone Acetyltransferase (HAT) Complex
YL-1 has been identified as a key subunit of the multiprotein TRRAP/TIP60-containing histone acetyltransferase (HAT) complex. nih.gov This complex is a critical player in a variety of cellular functions through its ability to acetylate histones, a modification that typically loosens chromatin structure and facilitates access to DNA. The human TIP60 complex is a large, 20-subunit assembly that merges the enzymatic activities of histone exchange and histone acetylation, which in yeast are performed by two separate complexes, SWR1 and NuA4, respectively. nih.gov Within this merged supercomplex, YL-1 plays a structural role, helping to connect the different functional modules. nih.gov
The TRRAP/TIP60 complex, of which YL-1 is a stable member, is fundamentally involved in transcriptional activation. nih.gov By acetylating histones, the TIP60 complex alters the chromatin landscape, making it more permissive for the binding of transcription factors and the assembly of the transcriptional machinery, thereby activating gene expression.
Furthermore, this complex is integral to the DNA damage response, specifically in the repair of double-strand DNA breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.gov The repair of DSBs is critical for maintaining genome stability. medcraveonline.com The TIP60 complex is recruited to sites of DNA damage and its acetyltransferase activity is required for the chromatin remodeling that facilitates the recruitment of DNA repair factors.
| Complex | Key Function | Role of YL-1 |
| TRRAP/TIP60 | Histone Acetylation, Transcriptional Activation, DNA Double-Strand Break Repair | Integral subunit, structural role |
Integration into the SRCAP Chromatin Remodeling Complex
YL-1 is also a core subunit of the SRCAP (SNF2-Related CREBBP Activator Protein) complex. nih.govresearchgate.net This complex is the mammalian homolog of the yeast SWR1 complex and functions primarily to exchange the canonical histone H2A with the histone variant H2A.Z within nucleosomes. biorxiv.org YL-1 plays a critical role in organizing the SRCAP complex, with its N-terminal region containing the H2A.Z-H2B chaperone domain. biorxiv.org
The SRCAP complex utilizes the energy from ATP hydrolysis to catalyze the exchange of H2A-H2B dimers for H2A.Z-H2B dimers in chromatin. biorxiv.org This process of incorporating the H2A.Z variant is crucial for various DNA-based processes, including transcription, DNA repair, and replication. biorxiv.org YL-1's function as a histone chaperone is central to this activity, as it specifically recognizes and binds the H2A.Z-H2B dimer, preparing it for deposition into the nucleosome. researchgate.net The catalytic SRCAP subunit also contains an H2A.Z-H2B chaperone domain that may work cooperatively with YL-1. biorxiv.org
Both the SRCAP and the p400-TIP60 complexes are responsible for depositing the histone variant H2A.Z, and they share several subunits, including the essential histone chaperone YL-1. researchgate.netresearchgate.net Despite the shared subunits and the common function of H2A.Z deposition, the two complexes have distinct architectures and appear to target different chromatin sites, suggesting they have largely non-redundant roles in vivo. nih.govbiorxiv.org
The p400-TIP60 complex uniquely possesses histone acetyltransferase activity, which can be synergistic with H2A.Z deposition to regulate gene expression. nih.gov Conversely, the SRCAP complex is specialized for H2A.Z exchange. biorxiv.org The presence of YL-1 in both complexes ensures the proper handling of the H2A.Z-H2B dimer for their respective functions. This arrangement suggests a synergy where both complexes contribute to the intricate regulation of chromatin structure through H2A.Z, but with distinct targeting and enzymatic outcomes. researchgate.netnih.gov
| Feature | SRCAP Complex | p400-TIP60 Complex |
| Primary Activity | ATP-dependent H2A.Z deposition | H2A.Z deposition & Histone Acetylation |
| Shared Subunit | YL-1 | YL-1 |
| Relationship | Specialized H2A.Z exchange | Dual-function H2A.Z exchange and acetylation |
YL-1 Protein as a Histone Chaperone for H2A.Z
Research has definitively identified YL-1 as a specific deposition chaperone for the histone variant H2A.Z in metazoans. biorxiv.org It plays an indispensable role in recognizing and escorting the H2A.Z-H2B dimer to chromatin remodeling complexes for its ultimate incorporation into nucleosomes. researchgate.net
The specificity of YL-1 for H2A.Z is conferred by a unique structural interaction. The crystal structure of human YL-1 in complex with an H2A.Z-H2B dimer reveals the molecular basis for this specific recognition. biorxiv.org YL-1's binding triggers an extension of the αC helix of H2A.Z, a feature distinct from the canonical H2A histone. biorxiv.org The interaction is extensive, involving the acidic patch and the DNA-binding surface of the H2A.Z-H2B dimer. biorxiv.org Remarkably, the substitution of just four amino acid residues in H2A is sufficient to create an H2A.Z-like interface that YL-1 can specifically recognize. biorxiv.org This high degree of specificity ensures the precise deposition of H2A.Z at appropriate genomic locations, which is critical for its diverse functions in chromatin regulation. biorxiv.org
Molecular Basis of YL-1 Binding to H2A.Z-H2B
The this compound, a key histone chaperone, plays a crucial role in the deposition of the histone variant H2A.Z into chromatin. nih.govuniprot.org This function is predicated on its specific and direct interaction with the H2A.Z-H2B histone dimer. The molecular underpinnings of this recognition have been elucidated through high-resolution structural studies, including the 2.7-Å-resolution crystal structure of the human YL-1-H2A.Z-H2B complex and the 1.9-Å resolution structure of the Drosophila melanogaster equivalent. nih.govnih.gov
YL-1 specifically recognizes and binds to the H2A.Z-H2B dimer through a specialized domain known as the H2A.Z-interacting domain (ZID). researchgate.net This interaction is extensive and multifaceted. A key structural change induced upon YL-1 binding is the extension of the αC helix of H2A.Z. nih.govuniprot.org This conformational change is a critical aspect of the specific recognition mechanism.
The binding interface is not limited to a single point of contact. Instead, YL-1 engages with a broad surface on the histone dimer, encompassing both the extended acidic patch and the entire DNA-binding surface of H2A.Z-H2B. nih.govuniprot.org In Drosophila, the YL-1 ZID adopts a distinct whip-like structure that wraps over the surface of the H2A.Z-H2B dimer. nih.gov The specificity for H2A.Z over the canonical H2A histone is conferred by a small number of key amino acid residues. Research has shown that the substitution of just four amino acid residues in H2A is sufficient to create an H2A.Z-like interface that is specifically recognized by YL-1. nih.govuniprot.org In Drosophila, this preferential recognition is largely determined by three residues within loop 2, the hyperacidic patch, and the aforementioned extended αC helix of H2A.Z. nih.gov
These detailed structural insights reveal a highly specific molecular mechanism that ensures the correct chaperone-mediated deposition of the H2A.Z variant, a critical process for regulating chromatin structure and gene expression.
| Key Molecular Interactions in YL-1/H2A.Z-H2B Binding | |
| Interacting Proteins | Human YL-1 (ZID domain) and H2A.Z-H2B dimer |
| Crystal Structure Resolution | 2.7 Å |
| Key Structural Change in H2A.Z | Extension of the αC helix |
| YL-1 Contact Regions on Histone Dimer | Extended acidic patch, Entire DNA-binding surface |
| Basis of H2A.Z Specificity | Recognition of a few key amino acid differences from canonical H2A |
Dynamics of this compound within Multi-Protein Complexes
Within these complexes, the primary role of YL-1 is to act as a histone chaperone that specifically recognizes and binds H2A.Z-H2B dimers, facilitating their transfer to the core catalytic ATPase subunit (SRCAP or p400). nih.govuniprot.org The interaction between YL-1 and the histone dimer is a critical intermediate step before the final deposition of H2A.Z into the nucleosome. The dynamics of this process are thought to be hierarchical; a proposed mechanism suggests that an increasing binding affinity facilitates the transfer of the H2A.Z histone from YL-1 within the SRCAP complex to the target nucleosome. nih.gov
The interactions of proteins within large assemblies like chromatin remodelers are inherently dynamic, ranging from stable, core associations to highly transient interactions that occur during specific stages of the catalytic cycle. nih.gov YL-1's role as a histone shuttle requires it to associate with the H2A.Z-H2B dimer, interact with other components of the remodeling complex, and ultimately release its cargo for nucleosomal incorporation. This necessitates a fluid series of binding and dissociation events. The regulation of these dynamic interactions is essential for the efficient and accurate remodeling of chromatin structure, which in turn impacts gene transcription, DNA repair, and other fundamental nuclear processes. nih.govwikipedia.org The study of the dynamics of such large, multi-protein complexes remains a significant challenge in structural biology, often requiring hybrid methods to fully understand their function. researchgate.net
| YL-1 in Chromatin Remodeling Complexes | |
| Associated Complexes | SRCAP, P400-TIP60 |
| Primary Function | H2A.Z-specific histone chaperone |
| Mechanism of Action | Binds and transfers H2A.Z-H2B to the complex's ATPase core |
| Proposed Transfer Mechanism | Hierarchical, based on increasing binding affinities |
| Nature of Interactions | Dynamic, involving both stable and transient protein-protein associations |
Mechanistic Roles of Yl 1 Protein in Molecular Processes
Regulation of Chromatin Dynamics and Accessibility
A primary mechanism through which YL-1 influences chromatin is by mediating the deposition of the histone variant H2A.Z. researchgate.netimrpress.com As a component of the SRCAP complex, YL-1 functions as a specific histone chaperone for H2A.Z. maayanlab.cloudgenenames.org The SRCAP complex utilizes the energy from ATP hydrolysis to catalyze the exchange of the canonical H2A-H2B histone dimer within a nucleosome for a variant dimer containing H2A.Z and H2B. uniprot.org
The essential function of YL-1 in this process is to specifically recognize and bind the H2A.Z-H2B dimer, guiding it to the SRCAP complex for deposition into chromatin. researchgate.netembopress.org Structural studies of Drosophila YL-1 have revealed that its H2A.Z-binding domain adopts a unique whip-like structure that precisely interacts with the H2A.Z-H2B dimer. researchgate.netpdbj.org This specific recognition is crucial for the fidelity of the histone exchange process. nih.govsciety.org The incorporation of H2A.Z, often at gene promoters and enhancers, alters the properties of the nucleosome, contributing to the dynamic repositioning and remodeling of chromatin required for various DNA-templated processes. researchgate.netnih.gov
The remodeling of individual nucleosomes by YL-1-containing complexes has cascading effects on the higher-order folding of chromatin. nih.gov The incorporation of the H2A.Z variant can alter the stability of the nucleosome and its interactions with neighboring nucleosomes, which in turn affects the compaction of chromatin fibers. nih.gov
Furthermore, YL-1 is a subunit of the Tip60/NuA4 complex, which possesses histone acetyltransferase (HAT) activity. genecards.orgnih.gov Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, which is known to weaken the interactions between histones and DNA, as well as between adjacent nucleosomes. mdpi.com This modification generally leads to a more open and accessible chromatin state, de-condensing higher-order structures. mdpi.comnih.gov By participating in both H2A.Z deposition (via SRCAP) and histone acetylation (via Tip60), YL-1 contributes to a chromatin environment that is dynamically regulated, influencing the accessibility of the genome to regulatory proteins. genecards.orgresearchgate.net
Transcriptional Regulation and Gene Expression Control
Through its role in modulating chromatin architecture, YL-1 is deeply involved in the control of gene expression. It influences transcription both directly, through the enzymatic activity of its associated complexes, and indirectly, by making DNA accessible to the transcriptional machinery.
The YL-1 protein indirectly modulates gene transcription by altering the chromatin landscape. The deposition of H2A.Z at promoter regions by the SRCAP complex is a well-established mark of transcriptionally active or poised genes. researchgate.netstring-db.org This remodeling makes the promoter DNA more accessible to transcription factors and RNA polymerase. elifesciences.org
A more direct modulation occurs through YL-1's role in the Tip60/NuA4 complex. nih.gov The HAT activity of Tip60 acetylates histones, a modification that is a hallmark of active transcription. oup.com By being a stable component of this complex, YL-1 is integral to processes that directly facilitate the initiation and elongation of transcription. genecards.orgvectorbiolabs.com Research has shown that YL-1 and its associated complexes are required for the proper expression of specific sets of genes, including those involved in muscle differentiation and mitochondrial biogenesis. embopress.orgelifesciences.org For instance, in hepatocellular carcinoma, VPS72 has been shown to interact with the oncoprotein MYC, enhancing its affinity for target gene promoters and thereby promoting their transcription. nih.gov
While many of its functions are linked to transcriptional activation, YL-1 is also implicated in the negative regulation of gene expression. nih.govalliancegenome.org This dual role is characteristic of many chromatin remodeling factors, whose ultimate effect—activation or repression—is context-dependent. nih.gov Repression can be achieved if the remodeling activity of a complex, such as the repositioning of a nucleosome, obscures a transcription factor binding site. The recruitment of complexes like Tip60 can also be part of larger regulatory circuits that include repressive elements. While the precise mechanisms of YL-1-mediated repression are less detailed than its activation roles, its documented involvement in gene silencing highlights its functional versatility within the nucleus. nih.govalliancegenome.org
DNA Repair Pathways
YL-1 plays a critical role in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs). nih.govalliancegenome.org This function is mediated through its participation in the Tip60/NuA4 complex. genecards.orgvectorbiolabs.comuniprot.org
When a DSB occurs, it triggers a signaling cascade that leads to the recruitment of repair machinery to the site of damage. frontiersin.org The Tip60 complex, with YL-1 as a subunit, is one of the key players in this response. nih.govoatext.com Upon recruitment to a DSB, the Tip60 complex uses its HAT activity to acetylate histones in the surrounding chromatin, including the histone variant H2A.X (known as H2AV in Drosophila). oatext.comuniprot.org This acetylation of chromatin at the break site is a crucial early event that helps to create a more open chromatin structure. oatext.com This "relaxed" chromatin state facilitates the access and recruitment of other essential DNA repair proteins that carry out the subsequent steps of the repair process, such as homologous recombination or non-homologous end joining. oatext.commdpi.com Furthermore, the human YL-1 homolog, VPS72, is known to be phosphorylated following DNA damage, indicating its active participation in the damage response signaling network. thermofisher.com
Contribution to DNA Double-Strand Break Repair
The integrity of the genome is constantly challenged by DNA damage, with double-strand breaks (DSBs) being among the most cytotoxic lesions. frontiersin.org Eukaryotic cells have evolved sophisticated signaling networks, collectively known as the DNA damage response (DDR), to detect and repair these breaks. frontiersin.org The this compound contributes to this critical repair process through its association with key enzymatic complexes.
Research has identified the this compound as a subunit of the mammalian TRRAP/TIP60-containing histone acetyltransferase (HAT) complex. nih.gov This multiprotein complex is known to perform critical functions in the repair of double-strand DNA breaks. nih.gov The primary transducer of the DSB response is the protein kinase ATM, which is rapidly recruited to the site of damage. frontiersin.orgresearchgate.net The involvement of the TRRAP/TIP60 complex, and by extension its subunit YL-1, is a crucial part of the cellular machinery that safeguards genomic stability. nih.gov While other proteins like DJ-1 and the nuclear poly(A)-binding protein 1 (PABPN1) are also established players in DSB repair, the inclusion of YL-1 in the TRRAP/TIP60 complex firmly places it within this essential pathway. researchgate.netmdpi.com
Link to Histone Acetylation in DNA Repair
Histone modifications are central to regulating DNA repair, creating platforms for the recruitment of necessary protein complexes. nih.gov The this compound is directly linked to this process as a component of two significant chromatin-modifying complexes. nih.govelifesciences.org
Firstly, YL-1 is a confirmed subunit of the TRRAP/TIP60 histone acetyltransferase (HAT) complex. nih.gov This complex directly modifies histones by adding acetyl groups, a process known to be an early event at DSB sites. nih.govnih.gov Secondly, YL-1 is a DNA-binding subunit of the SRCAP complex, which is the human homolog of the yeast SWR1 complex. elifesciences.orgpnas.org The SRCAP complex is essential for the incorporation and replacement of the histone variant H2A.Z into chromatin. elifesciences.org This activity is necessary for the transcription of certain genes and is linked to DNA repair. elifesciences.orgpnas.org The recruitment of the related SWR1 complex in yeast is regulated by the sequence-specific transcription factor Swc2/YL-1, highlighting the protein's role in targeting chromatin-remodeling machinery to specific genomic locations. pnas.org Therefore, YL-1 plays a dual role by being part of complexes that both directly acetylate histones and remodel chromatin through histone variant exchange, both of which are integral to the DNA repair process. nih.govelifesciences.org
| Complex | Associated Function | YL-1's Role | Reference |
|---|---|---|---|
| TRRAP/TIP60 HAT Complex | Histone Acetylation, DNA Double-Strand Break Repair | Integral Subunit | nih.gov |
| SRCAP Complex | Histone H2A.Z Incorporation, Chromatin Remodeling | DNA Binding Subunit | elifesciences.org |
RNA Processing and Metabolism
RNA metabolism encompasses all the processes an RNA molecule undergoes, from synthesis and maturation to transport and decay, which collectively shape the cell's transcriptome. nih.gov The this compound, also known as RNA formation factor YL-1, has been identified as a crucial regulator of RNA processing and formation. ontosight.ai It is a highly conserved protein across different species, underscoring its fundamental importance in cellular functions. ontosight.ai The structure of YL-1 includes multiple domains, notably a zinc finger domain and an RNA recognition motif (RRM) domain, which enable it to bind to RNA and regulate its processing. ontosight.ai
Regulation of RNA Splicing
The removal of non-coding introns from precursor messenger RNA (pre-mRNA) to join coding exons is a vital step in gene expression known as RNA splicing. libretexts.org This process is carried out by a large ribonucleoprotein complex called the spliceosome. nih.gov YL-1 is directly involved in regulating this process. ontosight.ai Research has demonstrated that the this compound can bind to specific sequences within pre-mRNA. ontosight.ai This binding action helps regulate the recruitment of other splicing factors, thereby influencing the outcome of the splicing event. ontosight.ai This mechanism allows YL-1 to contribute to the diversity of proteins that can be generated from a single gene through alternative splicing. ontosight.ailibretexts.org
Influence on mRNA Transcription and Translation
Beyond splicing, YL-1 has a broader role in controlling gene expression through its influence on both mRNA transcription and translation. ontosight.ai Transcription is the process of creating an mRNA copy from a DNA template, while translation is the synthesis of a protein from the mRNA code. openaccessjournals.comyoutube.com The presence of both a zinc finger domain, often involved in DNA binding, and an RNA recognition motif in YL-1's structure supports its dual function in these processes. ontosight.ai By interacting with other proteins and RNA molecules, YL-1 can form complexes that regulate gene expression at multiple levels. ontosight.ai While changes in mRNA transcription levels are often assumed to directly correlate with protein levels, it is now understood that translational efficiency is a major point of regulation, and proteins like YL-1 that influence this step are critical for determining the final protein output. ontosight.aipnnl.gov
| Process | YL-1's Specific Function | Key Structural Domain | Reference |
|---|---|---|---|
| RNA Splicing | Binds to pre-mRNA; regulates recruitment of splicing factors | RNA Recognition Motif (RRM) | ontosight.ai |
| mRNA Transcription | Implicated in the regulation of transcription | Zinc Finger Domain | ontosight.ai |
| mRNA Translation | Implicated in the regulation of translation | RNA Recognition Motif (RRM) | ontosight.ai |
Coordination of Mitochondrial Biogenesis
Mitochondrial biogenesis, the process of generating new mitochondria, requires the coordinated expression of genes from both the nuclear and mitochondrial genomes. elifesciences.orgnih.gov Recent genetic and bioinformatic analyses have identified YL-1 as a key transcriptional regulator in this process. elifesciences.orgresearchgate.net It acts as an upstream regulator in a network that controls the expression of a vast number of mitochondrial genes. nih.govelifesciences.org This function is crucial for coordinating the activities of the two genomes to maintain the efficiency and integrity of the oxidative phosphorylation system. elifesciences.org
Upstream Regulation of Key Mitochondrial Genes
The regulatory role of YL-1 in mitochondrial biogenesis is executed through a specific transcriptional cascade. nih.govbiorxiv.org Genetic analyses have validated that YL-1 is an upstream regulator of another transcription factor, CG1603. elifesciences.orgnih.govbiorxiv.org The loss of YL-1 leads to a marked reduction in the protein levels of CG1603. biorxiv.org
CG1603, in turn, is indispensable for the expression of most nuclear-encoded mitochondrial genes. nih.govelifesciences.org These include genes required for the maintenance and expression of mitochondrial DNA (mtDNA), such as the mitochondrial transcription factor A (TFAM). elifesciences.orgelifesciences.org By controlling the expression of CG1603, YL-1 indirectly governs the expression of a wide array of genes essential for mitochondrial function. nih.govbiorxiv.org Furthermore, the mechanistic link is deepened by YL-1's role in the SRCAP complex, which facilitates histone H2A.Z incorporation. elifesciences.orgnih.gov Both the SRCAP complex and H2A.Z are necessary for the transcription of nuclear-encoded mitochondrial genes, suggesting that YL-1 regulates mitochondrial biogenesis at the level of chromatin structure. elifesciences.orgnih.gov
| Regulator | Target | Downstream Effect | Reference |
|---|---|---|---|
| YL-1 | CG1603 Gene Expression | Controls the level of CG1603, a key mitochondrial biogenesis factor. | nih.govelifesciences.orgbiorxiv.org |
| CG1603 | Nuclear-Encoded Mitochondrial Genes (e.g., TFAM) | Regulates expression of proteins for ETC, mtDNA maintenance, and gene expression. | nih.govelifesciences.org |
Interactions of Yl 1 Protein with Other Biomolecules
Protein-Protein Interaction Networks
YL-1 is a shared subunit of the TRRAP/TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex. nih.govcdnsciencepub.com This dual membership places it at a critical intersection of cellular processes that regulate gene expression.
Interactions with Histone H2A.Z and H2B
A primary and well-characterized role of YL-1 is its specific recognition and binding to the histone variant H2A.Z in a complex with histone H2B. cas.cnnih.gov YL-1 functions as a specific deposition chaperone for H2A.Z, mediating the exchange of the canonical H2A-H2B dimer with the H2A.Z-H2B dimer within the nucleosome. sciety.orgresearchgate.net
The interaction is highly specific, with the N-terminal region of YL-1, termed the YL1-Z domain, directly engaging the H2A.Z-H2B dimer. cas.cnsciety.org Structural studies have revealed the molecular basis for this specificity. The crystal structure of the human YL1-H2A.Z-H2B complex shows that YL-1 binding induces a conformational change in H2A.Z. nih.gov Key hydrophobic and electrostatic interactions between specific residues in the YL1-Z domain and H2A.Z are responsible for this preferential recognition over the canonical histone H2A. cas.cnsciety.org
| YL-1 Domain | Interacting Histone | Key Interacting Residues (YL-1) | Key Interacting Residues (Histone) | Interaction Type |
|---|---|---|---|---|
| YL1-Z | H2A.Z | Phe29, Tyr30, Tyr34, Phe37 | Gln87, Ile90, Ile100, Ile104 | Hydrophobic |
| YL1-Z | H2A.Z | Asp55, Asp58, Asp60 | Arg34, Lys37 | Electrostatic |
Association with TRRAP, TIP60, SRCAP, and GAS41
YL-1 is an integral subunit of two major chromatin-modifying complexes: the TRRAP/TIP60 histone acetyltransferase complex and the SRCAP chromatin-remodeling complex. nih.gov The TRRAP/TIP60 complex is involved in transcriptional activation and DNA double-strand break repair, while the SRCAP complex is primarily responsible for depositing the histone variant H2A.Z into chromatin. nih.gov
Within these complexes, YL-1 interacts with several other key proteins. It is a shared subunit alongside Transformation/Transcription Domain-Associated Protein (TRRAP), Tat-Interacting Protein 60 (TIP60), Snf2-Related CBP Activator Protein (SRCAP), and GAS41 (also known as YEATS4). uniprot.orgbiorxiv.org The presence of YL-1 in both complexes highlights its multifaceted role in chromatin dynamics. nih.gov The association with these proteins is essential for the proper assembly and function of these large molecular machines.
| Complex | Associated Proteins with YL-1 | Primary Function of the Complex |
|---|---|---|
| TRRAP/TIP60 | TRRAP, TIP60, GAS41 | Histone Acetyltransferase (HAT) activity, Transcriptional Activation, DNA Repair |
| SRCAP | SRCAP, GAS41 | Chromatin Remodeling, H2A.Z Deposition |
Interaction with PERIOD2 (PER2) in Circadian Rhythm Regulation
Recent studies have implicated YL-1 in the regulation of the circadian clock through its interaction with the PERIOD2 (PER2) protein. researchgate.net PER2 is a core component of the mammalian circadian oscillator. pnas.orgmdpi.com Endogenous mPER2 complexes have been found to contain YL-1, which is the specific chaperone for depositing the histone variant H2A.Z. researchgate.net This interaction suggests a mechanism by which the circadian clock machinery can influence chromatin structure. The depletion of YL-1 has been shown to lengthen the circadian period, underscoring the functional importance of this interaction. researchgate.net Co-immunoprecipitation experiments from soluble liver chromatin have demonstrated that PER2 interacts with YL-1. researchgate.net
Identification of Novel Binding Partners through Proteomic Approaches
Modern proteomic techniques, such as tandem affinity purification coupled with mass spectrometry, have been instrumental in identifying novel interaction partners of YL-1 and the complexes it belongs to. biologists.comnih.gov These unbiased, large-scale approaches have expanded the known protein-protein interaction network of YL-1, suggesting its involvement in a wider range of cellular processes than previously understood. These studies have not only confirmed known interactors but have also revealed new potential binding partners involved in various cellular functions, including transcription, cell cycle control, and DNA repair. biologists.com While specific novel partners for YL-1 are still being elucidated, these proteomic screens provide a valuable resource for future investigations into the diverse roles of this protein.
YL-1 Protein-Nucleic Acid Interactions
While primarily known for its role in protein-protein interactions within chromatin-modifying complexes, YL-1 also exhibits interactions with nucleic acids.
Direct DNA Binding Properties
The this compound, through its association with the SRCAP and p400-TIP60 complexes, is involved in processes that require interaction with DNA. nih.govresearchgate.net The YL1-Z domain, in addition to binding the H2A.Z-H2B dimer, is positioned in a way that coincides with the location of DNA binding in the nucleosome. researchgate.net While the primary DNA binding activity of the larger complexes is attributed to other subunits, the structural context of YL-1's interaction with the histone dimer suggests a role in the context of nucleosomal DNA. researchgate.netbiorxiv.org It is important to distinguish YL-1 from other proteins like Y-box binding protein 1 (YB-1), which has well-documented direct and varied DNA binding properties, including a preference for single-stranded and damaged DNA. oup.comnih.gov The direct DNA binding capacity of YL-1 itself is an area of ongoing research, with its function likely being modulated by its incorporation into larger chromatin-remodeling complexes.
Compound and Protein List
| Name | Type |
| YL-1 | Protein |
| VPS72 | Protein |
| Histone H2A.Z | Protein |
| Histone H2B | Protein |
| TRRAP | Protein |
| TIP60 | Protein |
| SRCAP | Protein |
| GAS41 | Protein |
| PERIOD2 (PER2) | Protein |
| YB-1 | Protein |
RNA Binding and Regulatory Activities
The this compound, also identified as the Vacuolar protein sorting-associated protein 72 homolog (Vps72), is a significant regulator in the landscape of gene expression, primarily through its direct interactions with RNA. ontosight.aiuniprot.orgnih.gov Its structure is equipped with specific domains that facilitate these interactions, notably a zinc finger domain and an RNA recognition motif (RRM), which enable it to bind to RNA molecules and modulate their processing and subsequent function. ontosight.ai
The regulatory influence of YL-1 extends across multiple stages of RNA metabolism, including transcription, pre-mRNA splicing, and translation. ontosight.ai Research has demonstrated that YL-1 is a key component of the machinery that controls gene expression, where it often functions to negatively regulate gene output. uniprot.orgalliancegenome.org
A primary mechanism of its regulatory activity is in the domain of RNA splicing. YL-1 has been shown to bind to specific sequences within precursor messenger RNA (pre-mRNA) transcripts. ontosight.ai This binding influences the recruitment of essential splicing factors, thereby directing the outcome of the splicing process, which involves the excision of introns and the ligation of exons to form mature messenger RNA (mRNA). ontosight.ai This role places YL-1 as a critical decision-maker in the production of functional proteins.
Beyond splicing, YL-1 is implicated in the broader control of gene expression. ontosight.ai It is considered a nuclear protein with features resembling transcription factors and is a constituent of the NuA4/Tip60 histone acetyltransferase complex, which is involved in chromatin remodeling and DNA repair. uniprot.orgnih.govalliancegenome.org This association suggests that YL-1's regulatory activities are intertwined with chromatin-level control of transcription. The dysregulation of YL-1's functions has been associated with various diseases, underscoring its importance in maintaining normal cellular processes. ontosight.ai
Table 1: Documented Regulatory Activities of this compound
| Regulatory Activity | Interacting Molecule | Functional Outcome | References |
|---|---|---|---|
| RNA Splicing | Pre-mRNA | Influences the recruitment of splicing factors to regulate the removal of introns and joining of exons. | ontosight.ai |
| Transcription Regulation | DNA/Chromatin | Acts as part of chromatin-modifying complexes to negatively regulate gene expression. | ontosight.aiuniprot.orgalliancegenome.org |
| Translation Regulation | mRNA | Implicated in the control of protein synthesis from mature mRNA. | ontosight.ai |
Interaction with Other Cellular Components (e.g., Lipids, Metabolites)
The this compound functions extensively through its incorporation into large, multiprotein complexes, which represent a primary mode of its interaction with other cellular components. The most well-documented of these interactions is its role as a core subunit within two significant chromatin-modifying complexes: the TRRAP/TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin remodeling complex. nih.gov
The TRRAP/TIP60 complex is a vital player in a variety of cellular functions, including the activation of gene transcription, the repair of double-strand DNA breaks, and apoptosis. nih.gov As a subunit of this complex, YL-1 contributes to processes that acetylate histones, a key post-translational modification that alters chromatin structure to regulate gene accessibility. uniprot.orgnih.gov
Furthermore, YL-1 is a component of a distinct mammalian multiprotein complex that contains the SNF2-related helicase SRCAP. nih.gov This complex is analogous to the SWR1 chromatin remodeling complex found in yeast and is involved in exchanging specific histone variants within nucleosomes. nih.gov Through its participation in these complexes, YL-1 plays a multifaceted role in chromatin modification and remodeling, thereby influencing the genomic landscape. nih.gov
While the interactions of YL-1 with protein partners in chromatin-regulating complexes are well-established, there is a notable lack of specific research findings on its direct interactions with other classes of cellular components such as lipids and metabolites. Current scientific literature does not provide detailed evidence of YL-1 binding directly to lipid membranes or being allosterically regulated by small molecule metabolites. Therefore, its functional roles appear to be predominantly mediated through protein-protein and protein-RNA interactions within the nucleus.
Table 2: YL-1 Interaction with Cellular Protein Complexes
| Complex | Primary Function of Complex | Role of YL-1 | References |
|---|---|---|---|
| TRRAP/TIP60 HAT Complex | Histone Acetylation, Transcriptional Activation, DNA Repair | Integral Subunit | nih.gov |
| SRCAP Complex | Chromatin Remodeling, Histone Variant Exchange | Integral Subunit | nih.gov |
| NuA4 Histone Acetyltransferase Complex | Chromatin Remodeling, DNA Repair | Integral Subunit | uniprot.orgalliancegenome.org |
Physiological and Pathophysiological Implications of Yl 1 Protein Function
Role in Normal Cellular Homeostasis and Development
Cellular homeostasis, the maintenance of a stable internal environment, is fundamental to the proper functioning of all living organisms. This delicate balance is upheld by a complex network of regulatory mechanisms, many of which involve the YL-1 protein. frontiersin.orgnih.gov From ensuring the accurate distribution of genetic material during cell division to influencing the long-term activity of stem cells, YL-1's functions are diverse and vital. origene.com
Cell Proliferation and Growth Regulation
The this compound is a key regulator of cell proliferation and growth. It is a shared subunit of two important multi-component complexes: the TRRAP/TIP60 histone acetyltransferase complex and the SRCAP-containing chromatin remodeling complex. nih.govnih.gov The TRRAP/TIP60 complex is involved in acetylating nucleosomal histones, a process crucial for transcriptional regulation, the repair of double-strand DNA breaks, and apoptosis. The SRCAP complex, on the other hand, facilitates the exchange of the histone H2A with the variant H2A.Z. nih.gov Studies have shown that the forced expression of the this compound can suppress the anchorage-independent growth of certain transformed cells. nih.gov
| Complex | Function | Role of YL-1 |
| TRRAP/TIP60 | Acetylates nucleosomal histones, important for transcriptional regulation, DNA repair, and apoptosis. nih.govnih.gov | Shared subunit. nih.govnih.gov |
| SRCAP | Catalyzes the exchange of histone H2A with the histone variant H2A.Z. nih.govnih.gov | Shared subunit, may be responsible for binding H2A.Z. nih.gov |
Chromosome Segregation
Proper chromosome segregation during cell division is essential to prevent genetic abnormalities. The this compound plays a role in this critical process through its involvement with the histone variant H2A.Z. nih.govorigene.com H2A.Z has a recognized role in chromosome segregation, and YL-1, as part of the SRCAP complex, is thought to be responsible for binding to H2A.Z and facilitating its deposition. nih.govnih.gov This function is highlighted by research demonstrating that YL-1-mediated H2A.Z deposition is required for nuclear reassembly after mitosis. nih.govnih.gov The precise segregation of chromosomes is a multi-step process that is carefully regulated to ensure each daughter cell receives a complete and accurate set of genetic instructions. pnas.orgoup.com
Long-Term Hematopoietic Stem Cell Activity
Hematopoietic stem cells (HSCs) are responsible for the continuous production of all blood cell lineages throughout an organism's life. The regulation of their long-term activity is crucial for maintaining a healthy hematopoietic system. frontiersin.orgnih.gov The this compound has been identified as a potential regulator of long-term HSC activity. nih.govorigene.com While the precise mechanisms are still under investigation, this suggests a role for YL-1 in the self-renewal and differentiation processes of these vital stem cells. researchgate.netashpublications.org The transcription factor Lyl-1, for instance, has been shown to be important for HSC properties and B-cell differentiation. researchgate.net
Meiosis and Reproductive Development in Model Organisms
Meiosis is a specialized type of cell division that produces gametes for sexual reproduction. oup.com In model organisms, the regulation of proteins involved in cell cycle progression, such as cyclins, is critical for meiosis. pnas.org While direct studies on YL-1's role in meiosis are ongoing, its fundamental functions in chromosome segregation and cell cycle regulation suggest its importance in reproductive development. origene.comscbt.com The study of model organisms like Drosophila and budding yeast has been instrumental in understanding the intricate molecular processes that govern meiosis and reproductive success. oup.comnih.govelifesciences.org
Dysregulation of this compound in Disease Models (Mechanistic Studies)
The disruption of normal cellular processes due to the dysregulation of key proteins is a hallmark of many diseases. frontiersin.orgoup.comnih.govnih.govfrontiersin.org Given the fundamental roles of YL-1 in cellular homeostasis, it is not surprising that its altered function is implicated in disease, particularly cancer. mdpi.com
Implications in Cancer Progression and Transformation Models
The this compound, also known as VPS72, has been shown to have implications in the progression of certain cancers. nih.gov For instance, studies have indicated that VPS72 can promote the malignant progression of prostate cancer. nih.gov In hepatocellular carcinoma, the binding of VPS72 to lysine (B10760008) acetyltransferase 5 (KAT5) has been found to promote the proliferation, invasion, and migration of cancer cells by regulating the PI3K/AKT signaling pathway. nih.gov Conversely, the forced expression of the this compound has been shown to suppress the anchorage-independent growth of Kirsten sarcoma virus-transformed cells, suggesting a potential tumor-suppressive role in some contexts. nih.gov The Y-box binding protein 1 (YB-1), a multifunctional protein, is also heavily implicated in cancer progression, regulating genes associated with proliferation, survival, and drug resistance. nih.govnih.gov
| Cancer Type | Role of YL-1/VPS72 | Associated Pathways/Mechanisms |
| Prostate Cancer | Promotes malignant progression. nih.gov | Not specified |
| Hepatocellular Carcinoma | Promotes proliferation, invasion, and migration. nih.gov | Regulation of PI3K/AKT signaling pathway through binding to KAT5. nih.gov |
| Kirsten Sarcoma Virus-Transformed Cells | Suppresses anchorage-independent growth. nih.gov | Not specified |
Suppression of Anchorage-Independent Growth in Transformed Cells
A critical hallmark of cellular transformation and malignancy is the ability of cells to grow independently of a solid substrate, a characteristic known as anchorage-independent growth. iiarjournals.org The this compound has been identified as a key player in counteracting this aspect of tumorigenesis.
Studies involving Kirsten sarcoma virus-transformed NIH3T3 cells (DT cells) have provided direct evidence for the role of YL-1 as a transformation suppressor. frontiersin.orgnih.gov The YL-1 gene is located on human chromosome 1q21, a region suspected of harboring transformation suppressor genes. frontiersin.orgnih.gov When human YL-1 cDNA was forcibly expressed in these transformed cells, a significant suppression of their anchorage-independent growth, specifically their ability to form colonies in soft agar (B569324) medium, was observed. frontiersin.orgnih.gov
Interestingly, clones that did manage to grow in the soft agar showed reduced or no expression of the introduced this compound. frontiersin.org This observation reinforces the idea that YL-1 expression is directly linked to the suppression of this transformed phenotype. frontiersin.org In contrast, control cells that received only the vector or an antisense version of the YL-1 plasmid grew as robustly in soft agar as the original transformed cells. frontiersin.org
It is noteworthy that the suppressive effect of YL-1 appears to be specific to anchorage-independent growth. The forced expression of YL-1 did not alter other transformed characteristics, such as the appearance of the cells in adherent culture or their ability to form tumors in nude mice. frontiersin.org This suggests that anchorage-independence is under a distinct genetic control that can be modulated by YL-1, separate from other oncogenic pathways. frontiersin.org
Table 1: Experimental Findings on YL-1 and Anchorage-Independent Growth
| Cell Line | Experimental Condition | Observation | Reference |
| Kirsten sarcoma virus-transformed NIH3T3 (DT) | Forced expression of human YL-1 cDNA | Marked suppression of colony formation in soft agar | frontiersin.orgnih.gov |
| DT cells (Control) | Transfection with vector alone or antisense-strand plasmid | Normal anchorage-independent growth | frontiersin.org |
| DT cells with forced YL-1 expression | Analysis of rare soft agar clones | Reduced or absent expression of exogenous YL-1 | frontiersin.org |
| DT cells with forced YL-1 expression | Assessment of adherent culture and tumorigenicity | No effect on these transformed phenotypes | frontiersin.org |
Association with Neurological Disorders
The dysregulation of the this compound has been implicated in a range of diseases, including neurological disorders. ontosight.ai While direct causal links to specific neurodegenerative diseases are still under investigation, the fundamental roles of YL-1 in cellular processes suggest its potential contribution to neurological health and pathology. ontosight.ai
YL-1 is known to be a crucial regulator of RNA processing, including splicing, transcription, and translation, through its zinc finger and RNA recognition motifs. ontosight.ai These processes are vital for normal neuronal function, and their disruption is a common feature in many neurological conditions. Alterations in YL-1 expression could, therefore, contribute to the development or progression of such diseases. ontosight.ai
While specific evidence linking YL-1 directly to conditions like Alzheimer's or Parkinson's disease is not yet established, the broader category of neurological disorders remains a significant area of interest for YL-1 research. The intricate network of protein-protein and protein-RNA interactions that YL-1 participates in underscores its importance in maintaining cellular homeostasis, a state that is often compromised in neurological diseases. ontosight.ai
Role in Other Disease Contexts (e.g., circadian rhythm disorders)
Emerging research has identified a significant role for the this compound in the regulation of the circadian rhythm, the body's internal 24-hour clock that governs sleep-wake cycles and other physiological processes. researchgate.nettubitak.gov.tr Disruptions in the circadian rhythm are linked to a variety of health problems, including sleep disorders and an increased risk for other diseases. tubitak.gov.tr
A key finding has been the interaction between YL-1 and the PER2 protein. researchgate.net PER2 is a core component of the molecular clock machinery that drives circadian oscillations. researchgate.net Co-immunoprecipitation experiments using liver chromatin have demonstrated that PER2 interacts with YL-1 in a time-of-day-dependent manner. researchgate.net This interaction is crucial for determining the period of the circadian clock. researchgate.net
The molecular clock is based on a series of transcriptional-translational feedback loops. tubitak.gov.tr The interaction of YL-1 with a central clock protein like PER2 suggests that YL-1 is involved in the intricate regulation of gene expression that underlies circadian rhythms. researchgate.net Given that disruptions in the circadian clock are a feature of many diseases, the role of YL-1 in this fundamental biological process opens up new avenues for understanding and potentially treating these conditions. tubitak.gov.tr
Table 2: YL-1 Interaction with Circadian Clock Protein
| Interacting Protein | Experimental Method | Key Finding | Implication | Reference |
| PER2 | Co-immunoprecipitation from soluble liver chromatin | YL-1 interacts with PER2 in a time-of-day-dependent manner. | YL-1 is involved in determining the period of the circadian clock. | researchgate.net |
Methodological Approaches in Yl 1 Protein Research
Molecular Biology Techniques
Molecular biology techniques are fundamental to the study of the YL-1 protein, enabling researchers to manipulate its gene, express the protein in various systems, and dissect its function through targeted mutations.
Gene Cloning and Expression Systems
The initial step in studying YL-1 often involves isolating its corresponding gene (also denoted as YL-1 or Vps72) and cloning it into a suitable vector for expression. Polymerase Chain Reaction (PCR) is a common method used to amplify the YL-1 coding sequence from a cDNA library derived from organisms such as Drosophila melanogaster, Glycine max (soybean), or humans. The amplified gene can then be inserted into expression vectors tailored for different host systems.
Expression Systems for this compound:
Prokaryotic Systems: Escherichia coli is frequently used for the large-scale production of recombinant this compound, which is essential for biochemical assays and structural studies. This system allows for high-yield expression, though challenges such as protein insolubility and lack of eukaryotic post-translational modifications may arise.
Eukaryotic Systems:
Yeast (e.g., Saccharomyces cerevisiae): As YL-1 is a homolog of a yeast protein (Vacuolar protein sorting-associated protein 72), yeast expression systems are valuable for functional studies in a closely related eukaryotic context.
Insect Cells (e.g., Sf9, High Five™): The baculovirus expression vector system in insect cells is another option for producing large quantities of soluble, properly folded YL-1 that may include some post-translational modifications.
Mammalian Cells (e.g., HEK293T, HeLa): For studying YL-1 within its native cellular environment and as part of large multi-protein complexes like the SRCAP and Tip60 complexes, mammalian expression systems are indispensable. nih.gov Researchers have utilized HeLa cells to stably express tagged versions of YL-1 to facilitate the purification of its associated complexes. researchgate.net Recombinant human this compound has also been successfully produced in HEK293T cells.
The choice of expression system depends on the specific research question, with bacterial systems favored for producing large amounts of protein for structural analysis and mammalian systems for studying protein-protein interactions and cellular functions.
Mutagenesis and Functional Characterization of YL-1 Variants
Site-directed mutagenesis is a powerful technique used to introduce specific, intentional changes—such as point mutations, insertions, or deletions—into the DNA sequence of the YL-1 gene. nih.govnih.gov This allows researchers to create variant forms of the this compound to investigate the functional importance of specific amino acid residues or domains. wikipedia.org
The process typically involves designing oligonucleotide primers that contain the desired mutation. These primers are used in a PCR-based method to amplify the entire plasmid containing the YL-1 gene, thereby incorporating the mutation. nih.gov
Functional characterization of these YL-1 variants involves a range of assays to assess the impact of the mutation:
Protein Stability and Expression: Western blotting is used to confirm that the mutant protein is expressed at levels comparable to the wild-type, ensuring that any observed functional differences are not due to protein degradation or misexpression.
Subcellular Localization: By fusing YL-1 variants to fluorescent proteins (e.g., GFP), researchers can use fluorescence microscopy to determine if mutations affect the protein's localization within the cell, such as its transport to the nucleus.
Protein-Protein Interactions: Techniques like co-immunoprecipitation and pull-down assays are used to test whether a mutation disrupts the interaction of YL-1 with its known binding partners, such as H2A.Z-H2B dimers or other subunits of the SRCAP complex. researchgate.net
DNA Binding Activity: Since YL-1 contains a DNA-binding domain, electrophoretic mobility shift assays (EMSA) can be employed to determine if mutations within this domain impair the protein's ability to bind to specific DNA sequences.
Biological Activity: In soybean, the function of YL-1 has been characterized using virus-induced gene silencing (VIGS), which reduces the expression of the target gene. researchgate.net This approach helps to understand the protein's role in broader biological processes, such as photosynthesis and leaf development. researchgate.net By introducing mutant versions of YL-1 that are resistant to silencing, researchers can perform rescue experiments to pinpoint the domains necessary for its function.
Protein Biochemistry and Structural Biology Methods
Biochemical and structural methods are crucial for purifying the this compound, characterizing its properties, and determining its three-dimensional structure, both alone and in complex with other molecules.
Protein Purification and Characterization
Purifying YL-1 is a prerequisite for detailed biochemical and structural analysis. The strategy often begins with overexpressing a tagged version of the protein (e.g., with a His-tag, HA-tag, or GST-tag) in a selected expression system.
A general purification workflow includes the following steps:
Cell Lysis: The host cells expressing YL-1 are broken open using mechanical or chemical methods to release the cellular contents.
Clarification: The lysate is centrifuged to remove cell debris and insoluble components.
Chromatography: A combination of chromatographic techniques is used to separate YL-1 from other cellular proteins. embl.org
Affinity Chromatography: This is often the first and most effective step, where the tagged this compound is selectively captured on a resin that binds specifically to the tag.
Ion Exchange Chromatography: This technique separates proteins based on their net charge.
Size Exclusion Chromatography (Gel Filtration): This final "polishing" step separates proteins based on their size and shape, and can also provide information about the oligomeric state of the purified YL-1. embl.org
Once purified, the protein is characterized to confirm its identity and assess its quality. Common characterization methods include:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Used to assess the purity and apparent molecular weight of the protein. Purity can be visualized by staining the gel with Coomassie blue or silver staining. researchgate.net
Western Blotting: Uses specific antibodies to confirm the identity of the purified protein. researchgate.net
Mass Spectrometry: Provides definitive identification by matching peptide masses to the known sequence of YL-1 (see section 9.2.3).
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures
Determining the three-dimensional atomic structure of YL-1 and its complexes is key to understanding its mechanism of action.
X-ray Crystallography: This technique has been instrumental in revealing atomic-level details of YL-1's interactions. wikipedia.orgnih.gov The process involves:
Crystallization: Highly purified and concentrated YL-1 (or a YL-1 complex) is screened against hundreds of chemical conditions to find one that promotes the formation of well-ordered crystals. jic.ac.uk
Data Collection: The crystal is exposed to a high-intensity X-ray beam, which diffracts in a pattern unique to the crystal's internal structure. libretexts.org
Structure Determination: The diffraction pattern is used to calculate an electron density map, into which the amino acid sequence of YL-1 is fitted to build an atomic model. jic.ac.uk
Using this method, researchers have successfully determined the high-resolution crystal structure of the H2A.Z-binding domain of human YL-1 in a complex with the H2A.Z-H2B histone dimer. researchgate.net This structure provided critical insights into how YL-1 specifically recognizes and binds to the histone variant H2A.Z. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful alternative, particularly for large and flexible multi-protein complexes that are difficult to crystallize, such as the entire SRCAP or Tip60 chromatin-remodeling complexes that contain YL-1. youtube.com
Sample Preparation: A purified sample of the YL-1 complex is applied to a grid and rapidly frozen in liquid ethane, trapping the particles in a thin layer of vitreous ice.
Imaging: A transmission electron microscope is used to take thousands of images of the randomly oriented particles.
Image Processing and 3D Reconstruction: Sophisticated software is used to pick individual particle images, classify them into groups with similar views, and average them to improve the signal-to-noise ratio. These averaged 2D projections are then computationally combined to reconstruct a 3D model of the complex. youtube.comrcsb.org
Mass Spectrometry for Protein Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, and it is an indispensable tool in this compound research. youtube.com
Protein Identification: In a "bottom-up" proteomics approach, a purified protein sample, such as a band excised from an SDS-PAGE gel, is first digested into smaller peptides using an enzyme like trypsin. washington.edu This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the masses of the peptides and then fragments them to determine their amino acid sequences. This information is then matched against a protein sequence database to unambiguously identify the protein as YL-1. youtube.com This method is also crucial for identifying unknown proteins that co-purify with YL-1, thereby discovering new interaction partners.
Cell Biology Techniques
Methodological approaches in cell biology are fundamental to elucidating the function and behavior of proteins within their native cellular environment. For YL-1, a protein primarily associated with nuclear processes, a variety of techniques are employed to investigate its subcellular localization, its interactions with nucleic acids and other proteins, and its role in key cellular activities.
Immunofluorescence and Live-Cell Imaging for Subcellular Localization
Determining the precise location of a protein within a cell is a critical first step in understanding its function. Immunofluorescence (IF) and live-cell imaging are powerful microscopy techniques used to visualize the subcellular distribution of proteins like YL-1. cmu.edunih.gov
Immunofluorescence relies on the use of antibodies that specifically recognize the target protein (in this case, YL-1). These primary antibodies are then detected by secondary antibodies conjugated to fluorophores, which emit light at specific wavelengths when excited by a laser. This process allows for the visualization of the protein within fixed and permeabilized cells. For YL-1, which is a known component of the nuclear NuA4 complex, IF would be expected to produce a strong signal within the nucleus, co-localizing with DNA stains like DAPI. nih.gov
Live-cell imaging offers the advantage of observing protein dynamics in real-time within living cells, avoiding potential artifacts from fixation. researchgate.net This is typically achieved by genetically fusing the coding sequence of the protein of interest, such as YL-1, with that of a fluorescent protein (FP), like Green Fluorescent Protein (GFP). frontiersin.org The resulting YL-1-GFP fusion protein can be expressed in cells and its localization and movement tracked over time. This approach would not only confirm the nuclear localization of YL-1 but could also reveal its dynamic behavior during cellular processes it is implicated in, such as cell cycle progression and the DNA damage response. frontiersin.orgnih.gov For example, researchers could observe whether YL-1 is recruited to specific sub-nuclear structures or sites of DNA damage.
Table 1: Comparison of Imaging Techniques for YL-1 Subcellular Localization
| Feature | Immunofluorescence (IF) | Live-Cell Imaging (e.g., YL-1-GFP) |
|---|---|---|
| Principle | Uses fluorophore-conjugated antibodies to detect endogenous protein in fixed cells. | Visualizes a genetically encoded fluorescent fusion protein in living cells. |
| Cell State | Fixed and permeabilized | Alive and functioning |
| Primary Use | Confirms steady-state protein location. | Tracks protein dynamics, movement, and real-time responses to stimuli. |
| Expected YL-1 Result | Strong, specific signal within the cell nucleus. | Fluorescence concentrated in the nucleus, potentially showing dynamic relocalization. |
| Advantages | Detects the native, untagged protein. High specificity. | Allows for temporal studies of protein distribution. Avoids fixation artifacts. |
| Limitations | Provides a static snapshot in time. Fixation can introduce artifacts. | The fluorescent tag could potentially affect protein function or localization. |
Chromatin Immunoprecipitation (ChIP) and Derivatives for DNA/Histone Binding
Given YL-1's role as a subunit of chromatin-modifying complexes like NuA4 and SWR1/SRCAP, understanding its interaction with chromatin is crucial. Chromatin Immunoprecipitation (ChIP) is the standard technique used to investigate the in vivo association of proteins with specific DNA regions or histone marks. nih.gov
The ChIP process begins with cross-linking proteins to DNA within intact cells, typically using formaldehyde (B43269). The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest—in this case, YL-1—is used to immunoprecipitate the protein along with its cross-linked DNA fragments. After reversing the cross-links, the purified DNA is analyzed.
For YL-1, ChIP is instrumental in identifying the genomic regions where it is located. Since YL-1 specifically recognizes the histone variant H2A.Z, a ChIP experiment for YL-1 would likely enrich for DNA regions containing H2A.Z-laden nucleosomes. nih.gov These regions are often the promoters and enhancers of active genes. By coupling ChIP with high-throughput sequencing (ChIP-seq), a genome-wide map of YL-1 binding sites can be generated, providing insight into the specific genes and regulatory elements it targets.
Table 2: Hypothetical ChIP-seq Experiment for YL-1 in Drosophila
| Step | Description | Expected Outcome |
|---|---|---|
| 1. Cross-linking | Drosophila cells are treated with formaldehyde to cross-link YL-1 to chromatin. | YL-1 is covalently linked to DNA and histone proteins it is associated with, primarily H2A.Z. |
| 2. Chromatin Shearing | Chromatin is fragmented into 200-500 base pair fragments by sonication. | A pool of soluble chromatin fragments is generated. |
| 3. Immunoprecipitation | An antibody specific to YL-1 is used to pull down YL-1-chromatin complexes. | YL-1 and its bound DNA fragments are selectively enriched. |
| 4. DNA Purification | Cross-links are reversed, and proteins are digested, releasing the DNA. | Purified DNA fragments that were bound by YL-1 are isolated. |
| 5. Sequencing & Analysis | The purified DNA is sequenced and mapped to the Drosophila genome. | Identification of genomic regions (e.g., promoters, enhancers) enriched for YL-1 binding, correlating with H2A.Z deposition sites. |
RNA Immunoprecipitation (RIP) for RNA Binding
While YL-1 is primarily known for its interactions with histones, many chromatin-associated proteins also interact with RNA molecules, such as non-coding RNAs, which can play a role in regulating chromatin structure and gene expression. RNA Immunoprecipitation (RIP) is a technique analogous to ChIP used to identify RNAs that are physically associated with a specific protein in vivo. elifesciences.orgnih.govresearchgate.netyoutube.com
The RIP procedure involves lysing cells under conditions that preserve RNA-protein interactions and using an antibody to the protein of interest (YL-1) to pull down the protein and any associated RNA molecules. nih.gov The co-precipitated RNAs are then purified and can be identified by reverse transcription-quantitative PCR (RT-qPCR) if specific candidates are being tested, or by high-throughput sequencing (RIP-seq) for a global, unbiased discovery of all interacting RNAs.
To date, specific studies employing RIP to characterize the RNA interactome of YL-1 have not been prominently reported. However, applying this technique could reveal novel functions for YL-1. For instance, RIP-seq could determine if YL-1 associates with enhancer RNAs (eRNAs) or other long non-coding RNAs (lncRNAs) that are known to recruit chromatin-modifying complexes to specific genomic loci. Such a finding would add another layer of regulatory complexity to YL-1's function.
Assays for DNA Repair, Chromatin Remodeling, and Transcriptional Activity
YL-1 is a component of the NuA4 complex, which is functionally implicated in DNA repair, chromatin remodeling, and the regulation of transcription. nih.govfrontiersin.org A variety of functional assays are used to probe these activities and YL-1's contribution to them.
DNA Repair Assays: The role of the NuA4 complex in DNA double-strand break repair can be assessed by treating cells with DNA damaging agents (e.g., ionizing radiation or chemical mutagens) and measuring cell survival or the rate of DNA lesion repair. nih.gov Knockdown of YL-1 would be expected to increase cellular sensitivity to such agents, indicating a defect in DNA repair. The formation and resolution of γH2AX foci, a marker for DNA double-strand breaks, can also be quantified using immunofluorescence microscopy.
Chromatin Remodeling Assays: The chromatin remodeling activity of the SWR1/SRCAP complex, which contains YL-1, involves exchanging histone H2A with the H2A.Z variant. nih.gov In vitro assays using purified complexes and reconstituted nucleosomes can measure this exchange activity directly. In vivo, changes in chromatin accessibility at specific gene promoters following YL-1 depletion can be measured using techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing).
Transcriptional Activity Assays: The NuA4 complex regulates the expression of specific genes, including those controlled by the E2F transcription factor. nih.gov The impact of YL-1 on transcriptional activity can be measured using reporter gene assays. In this system, the promoter of a target gene is cloned upstream of a reporter gene (e.g., luciferase). Changes in reporter activity upon YL-1 knockdown or overexpression would indicate a role for YL-1 in regulating that promoter. Furthermore, global changes in gene expression can be analyzed using RNA-sequencing (RNA-seq).
Genetic Approaches in Model Organisms (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, serves as a powerful model organism for genetic studies due to its sophisticated genetic toolkit, short life cycle, and the high degree of conservation of fundamental biological pathways with humans. Much of the foundational research on YL-1 and its role within the NuA4/dTip60 complex has been conducted in Drosophila. nih.govmdpi.com
Gene Knockdown and Knockout Studies
To understand the essential functions of a gene, researchers often reduce or eliminate its expression through gene knockdown or knockout techniques. In Drosophila, RNA interference (RNAi) is a widely used method for gene knockdown, where double-stranded RNA corresponding to the target gene (e.g., YL-1) is expressed in the fly, leading to the degradation of the endogenous mRNA. nih.gov
Studies involving the knockdown of subunits of the Drosophila Tip60/NuA4 complex, including YL-1, have revealed critical roles in development and cell division. nih.gov When YL-1 and other components of the complex are silenced using RNAi, it results in observable and often severe phenotypes. These studies demonstrate the essential nature of the complex and, by extension, YL-1's contribution to its function.
Table 3: Phenotypes Observed Following Knockdown of dTip60/NuA4 Complex Subunits (including YL-1) in Drosophila melanogaster
| Biological Process | Phenotype Observed After Knockdown | Methodological Approach | Reference |
|---|---|---|---|
| Development | Disrupted proper development, altered polytene chromosome organization. | In vivo RNAi silencing of complex subunits. | Prozzillo Y, et al. (2021) |
| Meiosis | Impaired male meiosis. | Tissue-specific RNAi knockdown in male germline. | Prozzillo Y, et al. (2023) |
| Cell Cycle | Altered cell cycle phasing, slowed S/G2 progression, deregulation of cell cycle gene expression. | RNAi in cultured Drosophila S2 cells and in vivo in wing imaginal discs. | nih.gov |
These genetic studies in Drosophila have been instrumental in establishing the in vivo requirement for YL-1 in maintaining genome integrity, regulating gene expression, and ensuring the proper execution of complex developmental programs like meiosis. nih.govnih.gov The phenotypes observed upon its depletion underscore its critical role within the essential NuA4 histone acetyltransferase complex. mdpi.combiorxiv.org
Transgenic Animal Models
Transgenic animal models are indispensable tools for elucidating the in vivo functions of the this compound, a key component of chromatin-remodeling complexes. nih.govuniprot.org Given that YL-1 is highly conserved, with orthologs in organisms from fruit flies to humans, models such as Drosophila melanogaster (fruit fly) and mice are particularly valuable. nih.govnih.gov
In research focusing on YL-1, transgenic models are typically developed to investigate the effects of its overexpression or knockout. For instance, a transgenic Drosophila model could be engineered to have the YL-1 gene knocked down. Researchers have previously used such knockdown models in Drosophila to study the effects of impairing the broader chromatin-remodeling complex of which YL-1 is a part, revealing impacts on male meiosis and polytene chromosome organization. nih.gov A specific YL-1 knockout or overexpression model would allow for a precise dissection of its individual contribution to these processes, including its role in DNA repair and the regulation of gene expression. uniprot.org
The creation of these models involves introducing an artificial gene, or transgene, into the animal's genome using techniques like microinjection into fertilized eggs. nih.gov These eggs are then transferred to a foster mother for gestation. wikipedia.org The resulting offspring carry the modified YL-1 gene in their germ line, allowing the trait to be passed down through subsequent generations. nih.govwikipedia.org By observing the phenotype of these transgenic animals—for example, developmental changes, disease susceptibility, or alterations in cellular function—scientists can infer the normal physiological and developmental roles of the this compound.
| Model Organism | Transgenic Approach | Research Objective | Potential Findings |
| Drosophila melanogaster | RNAi-mediated knockdown of YL-1 | To study the role of YL-1 in development and meiosis. nih.gov | Impaired fertility, abnormal chromosome structure, developmental defects. |
| Mus musculus (Mouse) | Conditional knockout of the YL-1 ortholog (Vps72) | To investigate the function of YL-1 in mammalian tissue, particularly in contexts of cell growth and cancer. nih.gov | Altered cell proliferation, potential tumor suppression or promotion depending on tissue context. |
| Mus musculus (Mouse) | Overexpression of human YL-1 (hYL-1) | To validate findings on YL-1's role as a transformation suppressor. nih.gov | Suppression of specific cancer-related phenotypes, such as anchorage-independent growth. |
Bioinformatic and Computational Analyses
Sequence Alignment and Phylogenetic Tree Construction
Bioinformatic analysis of the this compound begins with its amino acid sequence. Sequence alignment is a fundamental technique used to compare the YL-1 sequence with proteins from a database to identify homologous proteins—those that share a common evolutionary ancestor. addgene.org This process involves arranging the sequences to identify regions of similarity, which may indicate functional, structural, or evolutionary relationships. genecards.org For YL-1, alignments reveal its identity as the Vacuolar protein sorting-associated protein 72 (VPS72) homolog and show strong conservation across diverse species, from fruit flies to humans. uniprot.orgnih.gov
Once homologous sequences are identified and aligned, a phylogenetic tree can be constructed. This tree is a graphical representation of the evolutionary relationships among the different versions of the this compound. addgene.org Methods like Neighbor-Joining or Maximum Likelihood are used to calculate the evolutionary distances between sequences based on the number of amino acid substitutions. addgene.orgresearchgate.net The resulting tree shows branching patterns that depict how different species' YL-1 proteins have diverged over evolutionary time from a common ancestor, providing insights into the protein's evolutionary history and the conservation of its crucial functional domains. ebi.ac.uk
Table: Key Domains of YL-1 for Phylogenetic Analysis
| Domain Name | Function | Conservation Level |
|---|---|---|
| YL1_C | YL1 nuclear protein C-terminal domain | High |
| DNA binding domain | Binds to DNA as part of chromatin remodeling uniprot.org | High |
Protein-Protein Interaction Network Mapping and Prediction
Understanding the function of YL-1 requires identifying the other proteins with which it interacts. Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. researchgate.net Experimental techniques like yeast two-hybrid screens and co-immunoprecipitation coupled with mass spectrometry are used to discover these physical interactions. researchgate.net For YL-1, these methods have been crucial in establishing it as a core subunit of the SRCAP and Tip60 chromatin-remodeling complexes. nih.govucsf.edu
Computational methods are also used to predict potential interactions. These approaches leverage information such as sequence data, protein structures, and known interaction networks from other organisms. researchgate.net By mapping the known and predicted interactions of YL-1, researchers can construct a PPI network. This network provides a visual and mathematical representation of YL-1's place within the cellular machinery, highlighting its role in larger functional modules and pathways, such as DNA repair and transcriptional regulation. uniprot.orgresearchgate.net Analyzing the network can help predict novel functions for YL-1 and understand how disruptions in its interactions might lead to disease.
Structural Homology Modeling and Molecular Dynamics Simulations
To understand how YL-1 functions at a molecular level, a three-dimensional (3D) atomic-resolution model of its structure is required. Homology modeling, also known as comparative modeling, is a computational technique used to generate such a model. nih.gov This method relies on the fact that protein structure is more conserved in evolution than protein sequence. nih.gov The process involves using the experimentally determined 3D structure of a related homologous protein (a "template") to build a model of the "target" protein, YL-1. The quality of the final model is highly dependent on the sequence identity between the target and the template. nih.gov Crystal structures of the H2A.Z-binding domain of YL-1 in complex with histone dimers have been resolved, providing high-quality templates for modeling the full protein and its interactions.
Following the creation of a static 3D model, molecular dynamics (MD) simulations are employed to study the protein's movement and behavior over time. MD simulations apply the laws of physics to calculate the motion of every atom in the protein and its surrounding environment (typically water). These simulations can refine the initial homology model and provide critical insights into the stability of the YL-1 structure, its flexibility, and the conformational changes it undergoes when binding to other proteins (like histones) or DNA.
Genomic and Transcriptomic Data Analysis (e.g., RNA-seq, ChIP-seq)
Genomic and transcriptomic analyses are vital for understanding the regulation and targets of the this compound and its associated complexes. RNA sequencing (RNA-seq) is a powerful technique used to profile the entire transcriptome of a cell, providing a comprehensive snapshot of all expressed genes at a given moment. In the context of YL-1 research, RNA-seq can be used to compare gene expression in normal cells versus cells where YL-1 has been knocked down or overexpressed. The resulting lists of differentially expressed genes can reveal the downstream pathways that are regulated by YL-1's chromatin-remodeling activity.
Chromatin Immunoprecipitation sequencing (ChIP-seq) is used to identify the specific locations on the genome where YL-1 or its associated proteins bind. The method involves using an antibody to isolate the protein of interest (e.g., YL-1) along with the DNA it is bound to. The associated DNA is then sequenced, revealing the protein's binding sites across the entire genome. By integrating RNA-seq and ChIP-seq data, researchers can determine which genes are directly targeted by the YL-1 complex and how this binding affects their transcription, providing a direct link between YL-1's role as a chromatin regulator and its ultimate impact on gene expression.
Table: Example Integrated Data from YL-1 Analysis
| Gene Target | ChIP-seq Result (YL-1 Binding) | RNA-seq Result (YL-1 Knockdown) | Inferred Function |
|---|---|---|---|
| Gene A | Peak detected at promoter | Upregulated | YL-1 complex normally represses Gene A |
| Gene B | Peak detected at promoter | Downregulated | YL-1 complex normally activates Gene B |
Compound and Protein List
| Name | Type |
| YL-1 | Protein |
| Vacuolar protein sorting-associated protein 72 (VPS72) | Protein (YL-1 homolog) |
| H2A.Z | Protein (Histone variant) |
| H2AV | Protein (Histone variant) |
| Tip60 | Protein |
| SRCAP | Protein |
Unresolved Questions and Future Research Trajectories
Elucidation of Novel Regulatory Mechanisms of YL-1 Protein
While the transcriptional regulation of the gene encoding YL-1 is a foundational aspect of its expression, post-translational modifications (PTMs) and the influence of non-coding RNAs represent critical layers of control that are yet to be fully understood.
Future research should focus on creating a comprehensive map of YL-1's PTMs, including acetylation, ubiquitination, and SUMOylation, beyond the currently identified phosphorylation. uniprot.orggenecards.org Identifying the specific enzymes responsible for these modifications and the cellular conditions that trigger them will be crucial. For instance, understanding how different combinations of PTMs act as a "code" to dictate YL-1's interaction with different protein complexes or its localization within the nucleus is a key unresolved question.
Furthermore, the role of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in regulating YL-1 expression is a nascent field of inquiry. jsr.org Investigating which specific non-coding RNAs target YL-1 mRNA and how they influence its stability and translation in various physiological and pathological states could reveal novel therapeutic targets.
| Research Area | Key Unresolved Questions | Potential Experimental Approaches |
| Post-Translational Modifications | What is the full spectrum of PTMs on YL-1? How do these PTMs dynamically regulate its function and interactions? | Mass spectrometry-based proteomics, site-directed mutagenesis, development of PTM-specific antibodies. |
| Non-Coding RNA Regulation | Which miRNAs and lncRNAs directly or indirectly regulate YL-1 expression? What are the functional consequences of this regulation? | RNA-sequencing, bioinformatics prediction, luciferase reporter assays, gain- and loss-of-function studies of specific non-coding RNAs. |
Discovery of Additional this compound Interacting Partners and Complexes
YL-1 is known to be a core component of the SRCAP and TRRAP/TIP60 complexes. wikipedia.orgnih.gov However, the full repertoire of its interacting partners and the potential existence of other YL-1-containing complexes remain to be elucidated. It is plausible that YL-1 participates in other, perhaps transient or context-specific, protein assemblies that dictate its diverse functions.
Future investigations should employ high-throughput screening methods to identify novel interacting proteins in different cellular contexts, such as during specific phases of the cell cycle or in response to DNA damage. fsu.edu Characterizing these new interaction networks will be vital to understanding the full scope of YL-1's cellular activities. For instance, identifying new partners could link YL-1 to previously unrelated cellular pathways.
Moreover, exploring the dynamics of YL-1's association with its known and novel partners is a critical research direction. Understanding the stoichiometry and assembly-disassembly kinetics of these complexes will provide deeper insights into their regulatory mechanisms.
Detailed Molecular Mechanisms in Under-Explored Biological Processes
While the role of YL-1 in chromatin remodeling and nuclear reassembly is relatively well-established, its involvement in other crucial cellular processes like autophagy and cellular senescence is largely unexplored. nih.govmdpi.com
Future studies should investigate whether YL-1 plays a role in the transcriptional regulation of autophagy-related genes or in the formation of autophagosomes. Given the intricate link between chromatin state and these cellular processes, it is conceivable that YL-1's function as a histone chaperone for H2A.Z could be a key regulatory node.
Similarly, exploring the potential involvement of YL-1 in cellular senescence is a promising area of research. Investigating whether YL-1 expression or activity changes during the induction of senescence and how it might influence the formation of senescence-associated heterochromatin foci could reveal new mechanisms governing this fundamental aspect of aging and disease.
Development of Advanced Methodologies for this compound Study
Advancing our understanding of YL-1 will require the application and development of cutting-edge research methodologies.
High-resolution imaging techniques, such as super-resolution microscopy, will be invaluable for visualizing the dynamic localization of YL-1 within the nucleus and its association with specific chromatin domains in living cells. nih.govplos.orgwiley.com These approaches can provide unprecedented spatial and temporal information about YL-1's function.
Furthermore, the development of sophisticated computational models will be essential for simulating the structure and dynamics of YL-1-containing complexes. tdl.orgmpg.debiorxiv.org Such models can help predict how mutations or PTMs affect complex assembly and function, thereby guiding experimental investigations. The use of single-cell analysis techniques will also be critical to dissect the cell-to-cell variability in YL-1 expression and function within a heterogeneous population of cells.
| Methodology | Application to YL-1 Research | Potential Insights |
| Super-Resolution Microscopy | Real-time tracking of YL-1 in living cells. | Detailed spatiotemporal dynamics of YL-1's interaction with chromatin and other nuclear structures. |
| Computational Modeling | Structural and dynamic simulations of YL-1-containing complexes. | Mechanistic understanding of complex assembly, stability, and the effects of mutations. |
| Single-Cell Analysis | Quantifying YL-1 expression and activity at the single-cell level. | Revealing cellular heterogeneity in YL-1's role in development and disease. |
Investigation of this compound's Role in Specific Disease Pathogenesis at a Mechanistic Level
The overexpression of YL-1 has been linked to the progression of several cancers, including hepatocellular carcinoma, prostate cancer, and colon cancer, where it appears to promote cell proliferation and migration. nih.govnih.govnih.govnih.gov However, the precise molecular mechanisms underlying its role in tumorigenesis are not fully understood. Future research needs to delve deeper into how YL-1-mediated chromatin modifications contribute to the aberrant gene expression programs that drive cancer. For instance, identifying the specific target genes regulated by YL-1 in different cancer types could reveal novel therapeutic targets. nih.gov
The potential involvement of YL-1 in neurodegenerative diseases is another critical area for future investigation. nih.gov Given the fundamental role of chromatin organization and DNA repair in neuronal health, it is plausible that dysfunction of YL-1 could contribute to the pathogenesis of these disorders. cancer.govfrontiersin.orgwisc.edunih.gov Studies exploring YL-1 expression and function in models of neurodegenerative diseases are warranted to explore this potential link.
| Disease Context | Key Unresolved Mechanistic Questions | Future Research Directions |
| Cancer | How does YL-1-mediated H2A.Z deposition alter the epigenetic landscape to promote tumorigenesis? What are the key downstream targets of YL-1 in different cancers? | Chromatin immunoprecipitation sequencing (ChIP-seq) for H2A.Z in cancer cells with altered YL-1 expression. Functional genomic screens to identify synthetic lethal interactors with YL-1. |
| Neurodegenerative Diseases | Is YL-1 expression or function altered in neurodegenerative conditions? Does YL-1 play a role in maintaining neuronal genome integrity and function? | Analysis of YL-1 expression in post-mortem brain tissue from patients with neurodegenerative diseases. Investigation of the effects of YL-1 depletion in neuronal cell culture and animal models. |
Q & A
Q. What is the primary molecular function of YL-1 in chlorophyll biosynthesis, and how is this experimentally validated?
YL-1 encodes a subunit of magnesium-protoporphyrin IX monomethyl ester cyclase (MPEC), essential for converting Mg-protoporphyrin IX monomethyl ester (MgPME) to divinyl protochlorophyllide during chlorophyll biosynthesis. Experimental validation includes:
- Rescue experiments : Transgenic expression of YL-1 cDNA in the yl-1 rice mutant restores chlorophyll content, chloroplast ultrastructure, and green phenotype .
- Phylogenetic analysis : Conservation of the AcsF domain (critical for metal ion binding) across plants, bacteria, and algae supports its enzymatic role .
- qRT-PCR : Tissue-specific expression profiling shows higher YL-1 transcript levels in photosynthetic tissues (leaves, young panicles), correlating with chlorophyll synthesis .
Q. How is YL-1's subcellular localization determined, and what does this reveal about its function?
Subcellular localization is confirmed using:
- Transient expression assays : A 35S::YL-1:GFP construct in rice protoplasts shows chloroplast-specific fluorescence, distinct from cytosolic GFP controls .
- Immunoblotting : Fractionation of chloroplast compartments (envelope, thylakoid) identifies YL-1 as a membrane-associated protein, consistent with its role in chlorophyll biosynthesis .
Q. What methodologies are used to analyze YL-1's expression dynamics under stress or developmental conditions?
- Quantitative reverse transcription PCR (qRT-PCR) : Using the 2^(-ΔΔCT) method to normalize expression against housekeeping genes (e.g., Ubiquitin) and compare fold-changes across tissues or treatments .
- RNA-seq : Transcriptome profiling of yl-1 mutants reveals downregulation of chlorophyll biosynthesis genes (e.g., POR, CAO) and chloroplast development regulators .
Advanced Research Questions
Q. How does YL-1 participate in chromatin remodeling and H2A.Z deposition in metazoans?
In humans, YL-1 (VPS72) is a core subunit of the SRCAP complex, which deposits the histone variant H2A.Z into nucleosomes. Key findings include:
- Co-immunoprecipitation (Co-IP) : YL-1 interacts with SRCAP, ZNHIT1, and Arp6, forming a multi-subunit complex critical for mitotic nuclear reassembly .
- Functional assays : RNAi-mediated depletion of YL-1 delays mitotic exit and disrupts H2A.Z incorporation, validated by chromatin immunoprecipitation (ChIP) .
- Evolutionary conservation : The S. cerevisiae ortholog Swc2 binds H2A.Z (Htz1), supporting a conserved role in chromatin dynamics .
Q. What mechanisms link YL-1 to autophagy regulation via protein acetylation?
In Drosophila, YL-1 interacts with Atg8a and Sir2 to modulate autophagy gene expression:
- Acetylation/deacetylation assays : YL-1 acetylates Atg8a at lysine 46 under nutrient-rich conditions, repressing autophagy. Starvation triggers Sir2-mediated deacetylation, enabling Atg8a to dissociate from promoters and activate autophagy genes .
- RNAi and overexpression : Depleting YL-1 reduces CG1603 (a mitochondrial regulator) protein levels, while overexpressing CG1603 rescues mitochondrial defects caused by YL-1 knockdown .
Q. How can conflicting roles of YL-1 in plants (chlorophyll synthesis) and animals (chromatin/nuclear functions) be reconciled?
- Comparative genomics : While plant YL-1 retains the AcsF domain for chlorophyll synthesis, metazoan orthologs (e.g., VPS72) lack this domain but share structural motifs for protein-protein interactions .
- Functional divergence studies : Gene duplication and neofunctionalization may explain lineage-specific roles. For example, human YL-1 suppresses anchorage-independent cancer cell growth via transcriptional regulation, independent of chloroplast-related functions .
Q. What experimental strategies address contradictions in YL-1's reported interaction networks?
- Probabilistic protein interaction analysis : Integrating co-IP data with databases like Human Protein Reference Database (HPRD) identifies high-confidence interactors (e.g., MRGBP, TIP60) .
- Ortholog validation : Testing interactions in model systems (e.g., yeast two-hybrid with S. cerevisiae Swc2 and Htz1) confirms evolutionary conservation .
- CRISPR/Cas9 knockout models : Disrupting YL-1 in cell lines reveals context-dependent phenotypes, such as impaired mitochondrial biogenesis in Drosophila midgut cells .
Q. What advanced techniques map YL-1's role in transcriptional networks regulating mitochondrial biogenesis?
- ChIP-seq and RNA-seq integration : Identifying YL-1-bound promoters (e.g., TFAM, SDHA) and correlating with expression changes in knockdown models .
- "Flip-out" RNAi systems : Tissue-specific YL-1 depletion in Drosophila midgut clones, combined with mitochondrial reporters (e.g., TFAM-GFP), quantifies its impact on electron transport chain (ETC) components .
Methodological Best Practices
- For rescue experiments : Use strong constitutive promoters (e.g., maize Ubiquitin) to express YL-1 in mutants, and validate via qRT-PCR and phenotypic assays (chlorophyll content, chloroplast imaging) .
- For protein interaction studies : Combine co-IP with mass spectrometry and structural predictions (e.g., AlphaFold) to map binding interfaces and functional domains .
- For acetylation studies : Employ site-directed mutagenesis (e.g., K46A in Atg8a) and anti-acetyl lysine antibodies to validate post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
